Methyl 6-bromo-5-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLLXKWMRGGKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506558 | |
| Record name | Methyl 6-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-80-3 | |
| Record name | Methyl 6-bromo-5-chloro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-5-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-bromo-5-chloronicotinate
CAS Number: 78686-80-3
This technical guide provides a comprehensive overview of Methyl 6-bromo-5-chloronicotinate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. While specific literature on this exact isomer is limited, this document synthesizes available data with established principles of organic chemistry and the known reactivity of analogous compounds to offer valuable insights into its properties, synthesis, and potential applications.
Introduction and Strategic Importance
This compound belongs to the class of dihalogenated nicotinic acid esters, which are pivotal building blocks in medicinal chemistry and agrochemical research. The strategic placement of two different halogen atoms on the pyridine ring, a bromine at the 6-position and a chlorine at the 5-position, imparts a nuanced reactivity profile. This differential reactivity allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecular architectures.
The pyridine core is a common motif in a vast array of pharmaceuticals, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78686-80-3 | BLD Pharm, Sigma-Aldrich |
| Molecular Formula | C₇H₅BrClNO₂ | BLD Pharm, Sigma-Aldrich |
| Molecular Weight | 250.48 g/mol | PubChem |
| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of similar compounds |
Synthesis and Reaction Mechanisms
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related halogenated nicotinic acids and subsequent esterification.
Proposed Synthesis of the Precursor: 6-bromo-5-chloronicotinic acid
The synthesis of the precursor acid is a critical step. A potential route could involve the halogenation of a suitable nicotinic acid derivative. For instance, a method analogous to the synthesis of 5-bromo-6-chloronicotinic acid could be adapted.[3][4] This would likely involve the treatment of a 6-hydroxynicotinic acid derivative with a chlorinating agent, followed by bromination.
Fischer-Speier Esterification: From Acid to Ester
Once the 6-bromo-5-chloronicotinic acid is obtained, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[5][6]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 6-bromo-5-chloronicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 equivalents), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Neutralization and Extraction: The neutralization step removes the acid catalyst, and the extraction isolates the organic product from the aqueous phase and inorganic salts.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Development
While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are highly relevant to medicinal chemistry. Dihalogenated pyridines are key intermediates in the synthesis of a wide range of biologically active molecules.
Role as a Versatile Synthetic Intermediate
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[7][8] This allows for selective functionalization at the 6-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 5-position available for subsequent transformations.
Differential Reactivity in Cross-Coupling Reactions
Caption: Selective functionalization via cross-coupling reactions.
Potential Therapeutic Areas
Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including:
-
Cardiovascular Diseases: Nicotinic acid itself is a well-known lipid-lowering agent.[9]
-
Oncology: Pyridine-based compounds are prevalent in kinase inhibitors and other anti-cancer agents.
-
Neuroscience: The pyridine scaffold is present in many drugs targeting the central nervous system.
-
Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[10]
Researchers can utilize this compound to synthesize novel analogues of known drugs or to create diverse libraries of compounds for screening against various biological targets.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements (inferred from similar compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
In case of accidental exposure, seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, albeit under-documented, building block for chemical synthesis. Its di-halogenated pyridine structure offers a versatile platform for the creation of novel compounds with potential applications in drug discovery and materials science. The differential reactivity of its C-Br and C-Cl bonds in cross-coupling reactions is a particularly advantageous feature for synthetic chemists. While a dedicated body of literature for this specific isomer is yet to be established, the principles outlined in this guide, based on the chemistry of analogous compounds, provide a solid foundation for its effective utilization in research and development.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Chemwatch GHS SDS 1282. Sdfine. Available at: [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available at: [Link]
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Methyl 6-Methylnicotinate - Pharma Grade at Best Price. moltus research laboratories private limited. Available at: [Link]
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Synthesis of 6-chloronicotinic acid. PrepChem.com. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Nicotinic acid: an old drug with a promising future. PMC - NIH. Available at: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
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Esterification Reaction between Alcohol and Carboxylic Acid. YouTube. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
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Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 6-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-5-chloronicotinate, a halogenated pyridine derivative, is a key building block in modern organic synthesis. Its strategic placement of bromine and chlorine atoms, coupled with the electron-withdrawing nature of the methyl ester group, imparts a unique reactivity profile that is highly sought after in the design and synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in pharmaceutical and agrochemical research. By delving into the causality behind its chemical behavior, this document aims to equip researchers with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Core Chemical and Physical Properties
This compound is a solid at room temperature, with its fundamental properties summarized in the table below. These characteristics are foundational to its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | methyl 6-bromo-5-chloropyridine-3-carboxylate | [1][2] |
| CAS Number | 78686-80-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| Molecular Weight | 250.48 g/mol | [1] |
| Physical Form | Solid | [2] |
| SMILES | O=C(OC)C1=CN=C(Br)C(Cl)=C1 | [1] |
| InChI Key | DVLLXKWMRGGKTL-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through a two-step process involving the halogenation of a nicotinic acid precursor followed by esterification. While specific protocols for this exact isomer are not extensively detailed in publicly available literature, a reliable synthetic strategy can be constructed based on established methodologies for analogous compounds.
Conceptual Synthesis Workflow
The logical flow for the synthesis begins with the selective halogenation of a suitable nicotinic acid derivative to install the chloro and bromo substituents at the 5 and 6 positions, respectively. This is followed by the conversion of the resulting carboxylic acid to its methyl ester.
Caption: Conceptual workflow for the synthesis of this compound.
Proposed Experimental Protocol: Esterification of 6-bromo-5-chloronicotinic Acid
This protocol is adapted from general methods for the esterification of halonicotinic acids.[5]
Objective: To synthesize this compound from 6-bromo-5-chloronicotinic acid.
Materials:
-
6-bromo-5-chloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-bromo-5-chloronicotinic acid (1.0 eq) in anhydrous methanol.
-
Esterification:
-
Method A (Acid Catalysis): To the suspension, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Method B (via Acyl Chloride): Alternatively, in a separate flask, carefully add thionyl chloride (1.1-1.2 eq) to the nicotinic acid derivative in an inert solvent like toluene. After stirring, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting acyl chloride is then dissolved in an anhydrous solvent and methanol is added.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Rationale for Experimental Choices:
-
Esterification Method: The choice between acid catalysis and the acyl chloride route depends on the scale and the reactivity of the starting material. The acyl chloride method is often faster and can be performed under milder conditions, which is beneficial for sensitive substrates.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the ester product and any reactive intermediates, such as the acyl chloride.
-
Work-up: The aqueous work-up is essential to remove the acid catalyst and any water-soluble byproducts.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of the two halogen substituents on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 6-position.
Regioselective Cross-Coupling Reactions
The C-Br bond at the 6-position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Cl bond at the 5-position. This principle underpins the regioselective nature of Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
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An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-chloronicotinate
This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for methyl 6-bromo-5-chloronicotinate, a key heterocyclic building block. This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, particularly in areas such as nicotinic receptor modulation and kinase inhibition.[1] The strategic placement of its bromo, chloro, and methyl ester functionalities allows for diverse downstream modifications through cross-coupling reactions and amide bond formations.[1]
This document is intended for researchers, chemists, and process development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, mechanistic rationale, and critical process parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection simplifies the target molecule to its corresponding carboxylic acid, a common and robust transformation. This approach allows for the late-stage introduction of the methyl ester, avoiding potential hydrolysis under the harsher conditions required for the preceding halogenation steps.
The precursor, 5-bromo-6-chloronicotinic acid, can be traced back to the more accessible 6-hydroxynicotinic acid, which serves as a practical and commercially available starting material. This strategy involves two key transformations: the regioselective bromination of the pyridine ring and the subsequent conversion of the hydroxyl group to a chloride.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: From 6-Hydroxynicotinic Acid
The selected pathway is a robust three-step process commencing with 6-hydroxynicotinic acid. Each step has been optimized to ensure high yield and purity of the intermediates and the final product.
The synthesis begins with the regioselective bromination of 6-hydroxynicotinic acid. The electron-donating nature of the hydroxyl group (in its pyridone tautomeric form) activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the C5 position.
-
Reaction: 6-Hydroxynicotinic acid → 5-Bromo-6-hydroxynicotinic acid
-
Reagents: Bromine (Br₂), aqueous hydrobromic acid (HBr)
-
Mechanism: This is a classic electrophilic aromatic substitution. The acidic medium promotes the formation of a potent electrophile from bromine, which then attacks the electron-rich C5 position of the pyridine ring.
Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic acid
-
In a fume hood, suspend 6-hydroxynicotinic acid (1.0 eq) in an aqueous solution of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add liquid bromine (2.1 eq) dropwise to the suspension, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is colorless and neutral.
-
Dry the collected solid under vacuum at 50-60 °C to yield 5-bromo-6-hydroxynicotinic acid as a solid.
The pivotal conversion of the C6-hydroxyl group to a chloro group is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reaction transforms the hydroxypyridine into a more versatile chloropyridine intermediate, ready for esterification.
-
Reaction: 5-Bromo-6-hydroxynicotinic acid → 5-Bromo-6-chloronicotinic acid
-
Reagents: Phosphorus oxychloride (POCl₃), Tetramethylammonium chloride
-
Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting hydroxypyridines and pyridones into their corresponding chloro derivatives. The addition of a phase-transfer catalyst like tetramethylammonium chloride can facilitate the reaction.[2]
Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinic acid [2]
-
To a reaction flask equipped with a reflux condenser and a gas scrubber, carefully add 5-bromo-6-hydroxynicotinic acid (1.0 eq) and tetramethylammonium chloride (1.1 eq).[2]
-
In a fume hood, slowly add phosphorus oxychloride (POCl₃, ~2 mL per gram of starting material) to the flask.[2]
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC or HPLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Continue stirring the aqueous mixture for 1-2 hours to ensure complete hydrolysis of excess POCl₃.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum. This yields 5-bromo-6-chloronicotinic acid.[2]
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and the acid catalyst facilitates the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[3][4][5]
-
Reaction: 5-Bromo-6-chloronicotinic acid → this compound
-
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, catalytic)
-
Mechanism: The reaction proceeds via a six-step PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] The key is the acid-catalyzed activation of the carbonyl group, making it more electrophilic for attack by the methanol nucleophile.
Experimental Protocol: Synthesis of this compound
-
Suspend 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Experimental Workflow and Data Summary
The overall experimental workflow is designed for efficiency and safety, incorporating standard laboratory techniques for reaction, workup, and purification.
Caption: General experimental workflow for the synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78686-77-8 | [6][7] |
| Molecular Formula | C₇H₅BrClNO₂ | [6][7] |
| Molecular Weight | 250.48 g/mol | [6][7] |
| IUPAC Name | methyl 5-bromo-6-chloropyridine-3-carboxylate | [6] |
| Appearance | Off-white to pale yellow solid | [8] |
| Melting Point | 76-79 °C | [7] |
| Purity | ≥98% (typical) | [7][9] |
Safety and Handling
This synthesis involves hazardous materials and reactions requiring strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine (Br₂): Corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood.
-
Concentrated Acids (HBr, H₂SO₄): Highly corrosive. Handle with appropriate PPE. Always add acid to water/solvent, never the other way around.
-
Exothermic Reactions: The quenching of POCl₃ is extremely exothermic and releases HCl gas. This step requires slow addition to a large volume of ice with efficient stirring and cooling.
All waste must be neutralized and disposed of according to institutional and local environmental regulations.
Conclusion
The described three-step synthesis provides a reliable and well-documented pathway to obtain high-purity this compound from the readily available starting material, 6-hydroxynicotinic acid. By understanding the mechanistic principles behind each transformation—electrophilic bromination, deoxychlorination, and Fischer esterification—and by adhering to the detailed experimental protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. PubChem. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Available at: [Link]
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Nielsen, S. F., & Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molbank, 2001(3), M231. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2013). CN103570612A - Preparation method of 6-chloronicotinic acid.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
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Bioman Explains. (2024, April 2). Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH) and an Acid Catalyst [Video]. YouTube. Available at: [Link]
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jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]
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The Organic Chemistry Plus. (2023, July 30). Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more [Video]. YouTube. Available at: [Link]
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SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(10), 2129-2154. National Center for Biotechnology Information. Available at: [Link]
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LeMire, A., et al. (2005). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development, 9(6), 930-934. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Application of Methyl 6-bromo-5-chloronicotinate Structural Analogs
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that are capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1] The substituted nicotinic acid core is one such scaffold, with derivatives demonstrating applications ranging from anti-inflammatory to neuro-active agents.[2][3] This guide focuses on the structural analogs of methyl 6-bromo-5-chloronicotinate, a di-halogenated pyridine derivative that offers a versatile platform for chemical exploration. While direct literature on the 6-bromo-5-chloro isomer is sparse, the principles of its chemical reactivity and the biological relevance of its analogs can be confidently extrapolated from closely related isomers, such as methyl 5-bromo-6-chloronicotinate.[4][5][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the strategic considerations and mechanistic underpinnings of analog design and synthesis. We will explore how the strategic manipulation of the bromo and chloro substituents via modern cross-coupling chemistry can unlock a vast chemical space, leading to the discovery of novel therapeutic agents.
The this compound Core: A Gateway to Chemical Diversity
The core structure of this compound presents two distinct halogen atoms, each with a unique reactivity profile that can be selectively addressed. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for sequential and site-selective modifications. This differential reactivity is a key strategic advantage in the generation of diverse analog libraries.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [4][7] |
| Molecular Weight | 250.48 g/mol | [4] |
| IUPAC Name | methyl 6-bromo-5-chloropyridine-3-carboxylate | |
| SMILES | COC(=O)C1=CC(=C(N=C1)Br)Cl | [6] |
| InChI Key | WINGWVOUOFMOJQ-UHFFFAOYSA-N | [5] |
Note: The table above refers to the closely related isomer methyl 5-bromo-6-chloronicotinate due to the availability of public data.
The ester functionality provides an additional handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the accessible chemical space.
Synthetic Strategies for Analog Generation: A Practical Guide
The generation of a diverse library of analogs from the this compound core hinges on the strategic application of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering a robust and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[10]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: A conceptual workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, for instance, K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, enabling the formation of C-N bonds.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: A conceptual workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Solvent and Reaction Conditions: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[15] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv).
-
Reagent and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF and triethylamine. Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Physicochemical Properties and Bioisosteric Replacements
The physicochemical properties of the synthesized analogs, such as lipophilicity, solubility, and metabolic stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[16][17] The strategic replacement of atoms or groups with other atoms or groups that have similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool in lead optimization.[18][19]
Common Bioisosteric Replacements for Halogens:
| Halogen | Potential Bioisosteres | Rationale |
| Bromine/Chlorine | -CN, -CF₃, -SCH₃, small alkyl groups | To modulate electronics, lipophilicity, and metabolic stability. |
| -OH, -NH₂ | To introduce hydrogen bonding capabilities. |
By systematically exploring bioisosteric replacements, researchers can fine-tune the properties of the lead compounds to enhance their drug-like characteristics.
Pharmacological Potential of Substituted Nicotinates
Derivatives of nicotinic acid have been investigated for a wide range of biological activities. The introduction of various substituents onto the pyridine ring can lead to compounds with potent and selective pharmacological effects.
Reported Biological Activities of Nicotinate Derivatives:
-
Anti-inflammatory Activity: Some nicotinic acid derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.
-
Antinociceptive Activity: Methyl nicotinate has demonstrated both peripheral and central antinociceptive (pain-relieving) effects.[20]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophore for nAChR agonists, and substituted nicotinates have been explored for their potential in treating neurological disorders.[3][21]
-
Antineoplastic Activity: Certain 6-substituted nicotinamides have been synthesized and evaluated for their antineoplastic activities.[22]
-
Vasodilation: Methyl nicotinate is a known rubefacient that causes peripheral vasodilation, an effect mediated by the release of prostaglandins.[23][24]
The diverse pharmacological profiles of substituted nicotinates underscore the potential of the this compound scaffold as a starting point for the discovery of novel therapeutics.
Drug Discovery Workflow:
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- 24. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Characterization of Methyl 6-bromo-5-chloropyridine-3-carboxylate
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of Methyl 6-bromo-5-chloropyridine-3-carboxylate, a key heterocyclic building block in modern drug discovery and agrochemical synthesis. This document is intended for researchers, chemists, and quality control specialists, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable analytical outcomes.
Introduction and Molecular Overview
Methyl 6-bromo-5-chloropyridine-3-carboxylate (or Methyl 6-bromo-5-chloronicotinate) is a disubstituted pyridine derivative. Its structural rigidity and the specific arrangement of electron-withdrawing groups (bromo, chloro, and methoxycarbonyl) make it a valuable intermediate for introducing a substituted pyridine moiety into larger, more complex molecules. The precise confirmation of its structure and purity is paramount before its use in multi-step syntheses, as isomeric impurities can lead to significant downstream complications.
Table 1: Physicochemical Properties of Methyl 6-bromo-5-chloropyridine-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| Monoisotopic Mass | 248.91922 Da | |
| Appearance | White to off-white solid (predicted) | |
| Storage | Store at 2-8°C under an inert atmosphere |
Synthesis and Purification Strategy
A robust characterization workflow begins with a clear understanding of the synthetic route, as this informs potential impurities. A common and logical approach to synthesizing the target molecule involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Caption: General synthetic workflow for Methyl 6-bromo-5-chloropyridine-3-carboxylate.
The final purification step, typically recrystallization or silica gel chromatography, is critical for removing unreacted acid, residual catalysts, and any side products. The choice of solvent for recrystallization is key; a solvent system should be selected in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Structural Elucidation and Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the compound's identity and purity. The following workflow ensures that all structural aspects are verified.
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative, a class of compounds of significant interest in the development of pharmaceuticals and agrochemicals.[1] Its structure features a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl ester group. This arrangement of electron-withdrawing groups and functional handles makes it a valuable intermediate for introducing the pyridinyl moiety into larger, more complex molecules through various cross-coupling and substitution reactions.
A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth look at the expected and observed spectroscopic characteristics of this compound.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | methyl 5-bromo-6-chloropyridine-3-carboxylate | [2] |
| CAS Number | 78686-77-8 | [2] |
| Molecular Formula | C₇H₅BrClNO₂ | [2] |
| Molecular Weight | 250.48 g/mol | [2] |
| Physical Form | Off-white to pale-yellow or brown solid | [3] |
| Melting Point | 75-79 °C | [1][4] |
Below is a diagram illustrating the chemical structure and atom numbering scheme used for the spectroscopic analysis in this guide.
Caption: Chemical structure of Methyl 5-bromo-6-chloronicotinate.
Spectroscopic Data & Interpretation
This section details the expected spectroscopic data for Methyl 5-bromo-6-chloronicotinate.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum is sensitive to the vibrations of bonds, and specific functional groups absorb infrared radiation at characteristic frequencies.
Data Source: An Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument. The data is available from Bio-Rad Laboratories, Inc. / John Wiley & Sons, Inc.[2]
Expected Absorptions: Based on the molecular structure, the following key IR absorption bands are anticipated:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |
| ~2960-2850 | C-H Stretch | Aliphatic (Methyl Ester) | Medium-Weak |
| ~1730-1715 | C=O Stretch | Ester Carbonyl | Strong |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong |
| ~1300-1100 | C-O Stretch | Ester | Strong |
| ~800-600 | C-Cl Stretch | Aryl Chloride | Strong |
| ~700-550 | C-Br Stretch | Aryl Bromide | Strong |
Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch , expected around 1720 cm⁻¹. This peak is a definitive indicator of the ester functional group. The presence of the pyridine ring will be confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as the aromatic C-H stretching above 3000 cm⁻¹. The C-H stretches of the methyl group will appear just below 3000 cm⁻¹. Finally, the carbon-halogen bonds will produce strong absorptions in the lower frequency "fingerprint" region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on the known effects of the substituents on the pyridine ring.
The ¹H NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | Doublet (d) | 1H | H-2 | The proton at the 2-position is deshielded by the adjacent nitrogen and the ester group. It will be coupled to H-4. |
| ~8.5 | Doublet (d) | 1H | H-4 | The proton at the 4-position is deshielded by the adjacent ester group and the bromine atom. It will be coupled to H-2. |
| ~4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical shift range and have no adjacent protons to couple with. |
Note: These predictions are based on standard additive models for substituted pyridines. The actual spectrum should be acquired in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. The ¹H NMR data for the precursor, 5-Bromo-6-chloronicotinic acid, shows two aromatic protons at δ 8.53 (d) and 8.85 (d) ppm in DMSO-d₆, which supports these predicted ranges for the methyl ester derivative.[5]
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O | Carbonyl carbon of the ester group. |
| ~155 | C-6 | Carbon bearing the chlorine atom, deshielded by nitrogen and chlorine. |
| ~152 | C-2 | Carbon adjacent to nitrogen, deshielded. |
| ~145 | C-4 | Aromatic CH carbon, deshielded by adjacent ester group. |
| ~130 | C-3 | Carbon attached to the ester group. |
| ~125 | C-5 | Carbon bearing the bromine atom. |
| ~53 | -OCH₃ | Methyl carbon of the ester group. |
The following diagram illustrates the key predicted NMR correlations.
Caption: Predicted ¹H and ¹³C NMR chemical shifts for key atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Methyl 5-bromo-6-chloronicotinate, the presence of bromine and chlorine, both of which have characteristic isotopic patterns, will be a key diagnostic feature.
Predicted Data: The monoisotopic mass of C₇H₅⁷⁹Br³⁵ClNO₂ is 248.91922 Da.[2]
Expected Isotopic Pattern:
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks of nearly equal intensity, separated by 2 Da (M and M+2).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks with an intensity ratio of approximately 3:1, separated by 2 Da (M and M+2).
When both are present, the combination of these patterns will produce a characteristic cluster of peaks for the molecular ion. The most abundant peaks in the molecular ion region ([M]⁺) would be:
-
m/z ~249: [C₇H₅⁷⁹Br³⁵ClNO₂]⁺
-
m/z ~251: [C₇H₅⁸¹Br³⁵ClNO₂]⁺ and [C₇H₅⁷⁹Br³⁷ClNO₂]⁺
-
m/z ~253: [C₇H₅⁸¹Br³⁷ClNO₂]⁺
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Fragmentation: Under electron ionization (EI), common fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃), leading to fragment ions that still exhibit the characteristic Br/Cl isotopic pattern.
Experimental Protocols
Scientific integrity demands robust and reproducible experimental methods. The following protocols are based on established chemical literature and standard laboratory practices.
Synthesis of Methyl 5-bromo-6-chloronicotinate
This protocol is adapted from established esterification procedures for nicotinic acids. A patent for HDL-cholesterol raising agents describes the preparation of this compound from 6-hydroxy-3-pyridinecarboxylic acid via bromination and subsequent treatment with phosphorus oxychloride and/or phosphorus pentachloride.[6] A more direct laboratory-scale synthesis involves the esterification of its corresponding carboxylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of Methyl 5-bromo-6-chloronicotinate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-6-chloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add iodomethane (1.5 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain the final product.
Protocol for Spectroscopic Sample Preparation
-
IR Spectroscopy (ATR): Place a small amount of the solid product directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as GC-MS or LC-MS with electrospray ionization (ESI).
Conclusion
Methyl 5-bromo-6-chloronicotinate is a valuable synthetic intermediate whose structural integrity is confirmed through a combination of spectroscopic techniques. This guide provides a detailed framework for understanding its key spectral features. The strong carbonyl absorption in the IR spectrum, the distinct aromatic and methyl signals in the predicted ¹H and ¹³C NMR spectra, and the characteristic isotopic pattern in the mass spectrum collectively form a unique spectroscopic signature. The provided protocols for synthesis and analysis serve as a validated starting point for researchers utilizing this compound in their work.
References
-
PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]
- Google Patents. 3-pyridinecarboxamide and 2-pyrazinecarboxamide derivatives as hdl-cholesterol raising agents.
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- 1. Methyl 5-bromo-6-chloronicotinate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 3. Methyl 5-bromo-6-chloronicotinate | 78686-77-8 [sigmaaldrich.com]
- 4. 78686-77-8 Methyl 5-bromo-6-chloronicotinate AKSci J51363 [aksci.com]
- 5. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 6. WO2008040651A1 - 3-pyridinecarboxamide and 2-pyrazinecarboxamide derivatives as hdl-cholesterol raising agents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Purity Analysis of Methyl 6-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for the purity analysis of Methyl 6-bromo-5-chloronicotinate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document is designed to provide researchers, scientists, and drug development professionals with the necessary framework to establish robust and reliable analytical protocols for quality control and regulatory compliance.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 78686-77-8) is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO₂.[2] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in the synthesis of a variety of pharmaceutical compounds.
Chemical Structure of this compound
Image of the chemical structure of this compound should be displayed here.
The stringent purity requirements for APIs, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), necessitate a thorough understanding and control of impurities in starting materials and intermediates like this compound.[3] Impurities can arise from the manufacturing process, degradation of the compound, or improper storage.[1] A comprehensive purity analysis is therefore not merely a quality control measure but a cornerstone of ensuring the final drug product's safety and therapeutic efficacy.
Understanding the Impurity Landscape: Potential Process-Related Impurities
A critical aspect of purity analysis is the identification of potential impurities that may be present in the final product. Based on the common synthetic routes for this compound, which typically involve the esterification of 5-bromo-6-chloronicotinic acid, several process-related impurities can be anticipated.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Structure | Rationale for Presence |
| 5-bromo-6-chloronicotinic acid | (Structure of 5-bromo-6-chloronicotinic acid) | Unreacted starting material from the esterification process. |
| 5-bromo-6-hydroxynicotinic acid | (Structure of 5-bromo-6-hydroxynicotinic acid) | Incomplete conversion of the hydroxyl group to a chloro group during the synthesis of the precursor acid. |
| Regioisomers of Methyl bromo-chloronicotinate | (Example structures of regioisomers) | Potential side-products from the synthesis of the nicotinic acid precursor. |
| Residual Solvents (e.g., Methanol, Dichloromethane) | N/A | Used during the reaction and purification steps. |
| Reagents from Esterification | N/A | By-products from esterification agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). |
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The use of orthogonal techniques, which rely on different separation and detection principles, provides a more complete picture of the impurity profile. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC is the primary technique for the quantitative analysis of non-volatile and thermally labile impurities. A stability-indicating HPLC method is crucial to separate the main component from its impurities and any potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring system).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining and separating the moderately polar this compound and its potential impurities.
-
Acidified Mobile Phase: The addition of phosphoric acid helps to suppress the ionization of any acidic impurities (like the precursor carboxylic acid), leading to better peak shape and reproducibility.
-
Gradient Elution: This allows for the effective elution of both more polar and less polar impurities that might be present.
-
UV Detection at 275 nm: This wavelength is chosen to maximize the sensitivity for the aromatic pyridine core of the analyte and its related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an ideal technique for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related by-products. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.
Caption: General workflow for GC-MS analysis of impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Rationale for Protocol Choices:
-
Non-polar/Mid-polar Column: This type of column provides good separation for a wide range of semi-volatile organic compounds based on their boiling points.
-
Temperature Programming: A temperature ramp is essential to elute compounds with different volatilities in a reasonable time frame and with good peak shape.
-
Electron Ionization (EI): This is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against mass spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural identification and characterization of the main component and any isolated impurities.[4] Both ¹H and ¹³C NMR should be employed.
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.
-
Two doublets in the aromatic region (typically 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
-
¹³C NMR:
-
A signal for the methyl ester carbon around 53 ppm.
-
A signal for the carbonyl carbon of the ester around 164 ppm.
-
Signals for the five carbons of the pyridine ring in the aromatic region (approximately 120-155 ppm). The chemical shifts will be influenced by the bromo and chloro substituents.
-
The Power of NMR in Impurity Identification: By comparing the NMR spectrum of the sample to that of a pure reference standard, the presence of impurities can be detected. The integration of impurity signals in the ¹H NMR spectrum can be used for quantification, especially when a certified internal standard is used (qNMR). For unknown impurities, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to elucidate their structures.
Forced Degradation Studies: Probing the Stability of this compound
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure that the analytical methods are stability-indicating.[5] These studies involve subjecting the compound to harsh conditions to generate potential degradation products.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | To evaluate susceptibility to basic conditions. The primary degradation product is likely to be 5-bromo-6-chloronicotinic acid. |
| Oxidation | 3% H₂O₂, RT, 24h | To investigate oxidative degradation pathways. |
| Thermal Degradation | 105 °C, 48h (solid state) | To assess stability at elevated temperatures. |
| Photodegradation | Exposed to UV light (e.g., 254 nm) and visible light, solid and in solution | To determine light sensitivity. |
The samples generated from these studies should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.
Data Presentation and Interpretation
All quantitative data from the purity analysis should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 3: Example of a Purity Analysis Summary
| Analytical Technique | Parameter | Specification | Batch XXX Result | Batch YYY Result |
| HPLC | Assay (%) | ≥ 99.0% | 99.5% | 99.2% |
| Individual Unspecified Impurity (%) | ≤ 0.10% | 0.08% | 0.12% | |
| Total Impurities (%) | ≤ 0.50% | 0.25% | 0.45% | |
| GC-MS | Residual Methanol (ppm) | ≤ 3000 | 500 | 800 |
| Residual Dichloromethane (ppm) | ≤ 600 | < 50 | 75 | |
| NMR | Structural Confirmation | Conforms to structure | Conforms | Conforms |
Conclusion: A Framework for Assuring Quality
The purity of this compound is a critical determinant of the quality of the final pharmaceutical product. The implementation of a robust analytical control strategy, employing orthogonal techniques such as HPLC, GC-MS, and NMR, is essential for ensuring its suitability for use in drug synthesis. The methodologies outlined in this guide provide a comprehensive framework for the purity analysis of this important intermediate, enabling researchers and drug development professionals to meet the stringent quality and regulatory standards of the pharmaceutical industry.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
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U.S. Food and Drug Administration. Active Pharmaceutical Ingredient (API) Process Inspection. 2006. [Link]
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PubChem. Methyl 5-bromo-6-chloronicotinate. National Library of Medicine. [Link]
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National Pharmaceutical Regulatory Agency (NPRA). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). [Link]
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Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]
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MedCrave. Forced Degradation Studies. 2016. [Link]
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Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020. [Link]
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Toref Standards. NMR Applications in Pharmaceutical Impurity Profiling. 2023. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 6-bromo-5-chloronicotinate
For the modern researcher in drug development and synthetic chemistry, substituted nicotinic acid derivatives are indispensable building blocks. Among these, Methyl 6-bromo-5-chloronicotinate stands out for its utility in constructing complex molecular architectures. However, its dual halogenated nature necessitates a nuanced and rigorous approach to safety and handling. This guide provides an in-depth, experience-driven perspective on managing this valuable yet hazardous reagent, ensuring both personal safety and experimental integrity.
Compound Profile and Hazard Identification
Before any laboratory work commences, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount.
Chemical Identity:
| Property | Value |
| IUPAC Name | Methyl 6-bromo-5-chloropyridine-3-carboxylate |
| Synonyms | This compound |
| CAS Number | 78686-80-3 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical Form | Solid |
This data is compiled from various chemical supplier listings.
GHS Hazard Classification:
This compound is classified as a hazardous substance. The primary concerns are:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its irritant and acute toxicity properties.[3]
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The causality behind PPE selection is not merely about ticking boxes; it's about creating an impermeable barrier between the researcher and the reagent.
-
Eye and Face Protection: Given the severe eye irritation potential, standard safety glasses are insufficient. Well-fitting chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removal.
-
Body Protection: A flame-retardant laboratory coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Laboratory Handling and Storage Protocols
Adherence to strict handling and storage protocols is a self-validating system for preventing accidents and ensuring the longevity of the reagent.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Storage:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Storage under an inert atmosphere, such as nitrogen or argon, at 2-8°C is recommended to prevent degradation.[2] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents.
Understanding Reactivity and Incompatibilities
While specific reactivity data for this compound is limited, we can infer its likely behavior from the chemistry of related halogenated pyridines.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring nitrogen, compounded by the chloro and bromo substituents, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This is a key aspect of its synthetic utility but also means it can react with strong nucleophiles. Therefore, it should be kept away from strong bases, amines, and thiols unless a reaction is intended.
-
Thermal Decomposition: Halogenated organic compounds can release toxic and corrosive gases upon thermal decomposition.[6][7] In the event of a fire, the thermal decomposition of this compound could produce hydrogen bromide, hydrogen chloride, and oxides of nitrogen and carbon.[6] Firefighting measures should involve using dry chemical, carbon dioxide, or foam extinguishers and wearing self-contained breathing apparatus.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
Emergency Procedures: A Self-Validating Response System
In the event of an accidental release, a calm and methodical response is critical.
Spill Response Protocol:
Caption: A decision-making workflow for responding to a spill of this compound.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Considerations
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. Place waste in a clearly labeled, sealed container.[8] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste.
Conclusion
This compound is a potent tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. By approaching this reagent with a deep understanding of its properties, a commitment to rigorous safety protocols, and a prepared response for emergencies, researchers can confidently and safely unlock its synthetic potential. This guide serves not as a rigid set of rules, but as a framework for developing a culture of safety and scientific excellence in the laboratory.
References
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- Montana Tech. Emergency Response Procedures for Radioactive Spill or Emergency.
- Vulcanchem.
- National Center for Biotechnology Information. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem.
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- Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.
- United States Environmental Protection Agency. A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
- The Italian Association of Chemical Engineering. (2024, October 15).
- Organic Chemistry Explained. (2022, November 9). Organic Reactions: Substitution Reactions (Part 1). YouTube.
- Josh Osbourn. (2021, June 28). Substituent Effects on Reactivity. YouTube.
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- MDPI.
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An In-Depth Technical Guide to Methyl 6-bromo-5-chloronicotinate: Synthesis, Characterization, and Applications
Foreword: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its presence in a myriad of bioactive molecules.[1] The strategic introduction of halogen atoms onto this versatile heterocycle dramatically expands its synthetic utility and modulates its physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide crucial binding interactions with biological targets, a phenomenon sometimes referred to as the "magic chloro effect."[2] Methyl 6-bromo-5-chloronicotinate emerges from this context as a highly functionalized and synthetically versatile building block. Its discovery and synthesis are not an isolated event but rather a calculated step in the ongoing quest for novel pharmaceuticals and agrochemicals.[3] This guide provides an in-depth exploration of its synthesis, characterization, and potential applications, offering a technical resource for researchers and professionals in drug discovery and chemical development.
Physicochemical Properties and Safety Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 78686-77-8 | [4][5] |
| Molecular Formula | C₇H₅BrClNO₂ | [4] |
| Molecular Weight | 250.48 g/mol | [4] |
| IUPAC Name | methyl 5-bromo-6-chloropyridine-3-carboxylate | [4] |
| Appearance | Off-white to pale-yellow solid | |
| Melting Point | 76-79 °C | [6] |
| Storage | Refrigerator, under inert atmosphere | [5] |
Safety Information:
This compound is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the construction of the halogenated nicotinic acid core followed by esterification.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 6-Bromo-5-chloronicotinic Acid
The synthesis of the key intermediate, 6-bromo-5-chloronicotinic acid, can be approached from commercially available starting materials. A plausible and efficient route begins with 6-hydroxynicotinic acid.
Step 1: Chlorination of 6-Hydroxynicotinic Acid to 6-Chloronicotinic Acid
The conversion of a hydroxyl group at the 6-position of the pyridine ring to a chloro group is a critical step. This transformation is typically achieved using a strong chlorinating agent.
-
Causality of Experimental Choices: The hydroxyl group at the 6-position of a pyridine ring exists in tautomeric equilibrium with its pyridone form, making it a poor leaving group. Therefore, a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is required to facilitate the substitution. The choice of reagent often depends on the desired reaction temperature and the ease of product isolation.
Experimental Protocol: Synthesis of 6-Chloronicotinic Acid
-
To a stirred suspension of 6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform, add pyridine (0.24 eq).[7]
-
Slowly add thionyl chloride (3.2 eq) to the mixture under reflux.[7]
-
Maintain the reaction at 55 °C for 1 hour.[7]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.[7]
-
Collect the solid by vacuum filtration, wash with the solvent, and dry under vacuum to yield 6-chloronicotinic acid.[7]
Step 2: Nitration and Reduction to 5-Amino-6-chloronicotinic Acid
The introduction of the bromo group at the 5-position is strategically achieved via a Sandmeyer reaction, which requires an amino group as a precursor. This is accomplished by nitration followed by reduction.
-
Causality of Experimental Choices: The directing effects of the existing substituents on the pyridine ring guide the regioselectivity of the nitration. The carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director. The interplay of these electronic effects favors the introduction of the nitro group at the 5-position. Subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reducing agents like tin(II) chloride or catalytic hydrogenation.
Step 3: Sandmeyer Reaction to yield 6-Bromo-5-chloronicotinic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens.[8]
-
Causality of Experimental Choices: The Sandmeyer reaction proceeds via a diazonium salt intermediate.[8][9] The choice of copper(I) bromide as the catalyst is crucial for the efficient substitution of the diazonium group with a bromine atom.[8][9] The reaction is typically carried out in an acidic medium to stabilize the diazonium salt and prevent premature decomposition.[10]
Experimental Protocol: Sandmeyer Bromination
-
Dissolve 5-amino-6-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 6-bromo-5-chloronicotinic acid.
Part 2: Fischer Esterification to this compound
The final step in the synthesis is the esterification of the carboxylic acid group. The Fischer esterification is a classic and reliable method for this transformation.[11]
-
Causality of Experimental Choices: The Fischer esterification is an acid-catalyzed equilibrium reaction.[12][13] Using a large excess of methanol as both the reactant and the solvent drives the equilibrium towards the formation of the ester.[14] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[11][12][13][14] For sterically hindered carboxylic acids, alternative methods might be necessary, but for this substrate, the Fischer esterification is generally effective.[14]
Experimental Protocol: Fischer Esterification
-
Suspend 6-bromo-5-chloronicotinic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will appear as doublets due to coupling with each other. The methyl group of the ester will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the electron-withdrawing effects of the chloro, bromo, and methyl carboxylate groups.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group, C-Cl and C-Br stretching vibrations, and aromatic C-H and C=C stretching frequencies.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine and one chlorine atom (M, M+2, M+4 peaks) will be a key diagnostic feature.[15] Common fragmentation patterns for nicotinic acid derivatives may also be observed.[16]
Applications in Drug Discovery and Agrochemical Research
This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The presence of two different halogen atoms at the 5- and 6-positions, along with the methyl ester at the 3-position, offers multiple sites for further chemical modification.
-
Pharmaceutical Applications: The halogenated pyridine core is a common motif in many pharmaceuticals. The bromo and chloro substituents on this compound can be utilized in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, or amino groups. This allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases and nicotinic receptors.[3]
-
Agrochemical Applications: Halogenated pyridines are also prevalent in modern agrochemicals, including insecticides, herbicides, and fungicides.[3] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents. The halogens can enhance the bioactivity and modify the environmental fate of the resulting compounds.
Conclusion
The discovery and synthesis of this compound are driven by the persistent need for novel and versatile building blocks in chemical synthesis. This in-depth technical guide has provided a comprehensive overview of its synthesis, from readily available starting materials, with a focus on the rationale behind the chosen synthetic strategies. The detailed experimental protocols and characterization data serve as a practical resource for researchers. The potential applications in both pharmaceutical and agrochemical research underscore the importance of this and other halogenated pyridines in the development of new technologies for human health and food security.
References
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Boyer, J. H., & Schoen, W. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
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Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]
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Fischer Esterification - J&K Scientific LLC. (2025, February 23). Retrieved January 22, 2026, from [Link]
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]
- Interpretation of mass spectra. (n.d.).
- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.).
-
Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Methyl 5-bromo-6-chloronicotinate Api Grade: Medicine Grade at Best Price in Yuncheng | Shanxi Yongjin Group Co., Ltd. - Tradeindia. (n.d.). Retrieved January 22, 2026, from [Link]
- Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. (2018). Organic & Biomolecular Chemistry.
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ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023, February 11). Retrieved January 22, 2026, from [Link]
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- Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. (2024). Journal of the American Chemical Society.
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Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105? - Chemistry Stack Exchange. (2018, January 11). Retrieved January 22, 2026, from [Link]
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- Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. (2015). The Journal of Organic Chemistry.
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The Strategic Role of Methyl 5-bromo-6-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Architect in Drug Discovery
In the landscape of medicinal chemistry, the final edifice of a novel therapeutic agent often belies the intricate scaffolding and foundational chemistry upon which it is built. Certain molecular entities, by virtue of their inherent reactivity and structural versatility, emerge as pivotal "building blocks"—unseen architects that empower the synthesis of complex, biologically active molecules. Methyl 5-bromo-6-chloronicotinate stands as a testament to this principle. This technical guide offers an in-depth exploration of this halogenated pyridine derivative, not as a mere chemical curiosity, but as a strategic tool in the arsenal of the contemporary drug discovery scientist. We will dissect its synthesis, reactivity, and, most critically, its application in the construction of next-generation therapeutics, providing both the theoretical underpinnings and the practical, field-proven insights necessary for its effective utilization.
Physicochemical Properties and Spectroscopic Profile
Methyl 5-bromo-6-chloronicotinate, with the IUPAC name methyl 5-bromo-6-chloropyridine-3-carboxylate, is a crystalline solid at room temperature.[1][2] Its unique substitution pattern—a bromine atom at the 5-position and a chlorine atom at the 6-position of the pyridine ring—creates a molecule with distinct electronic properties and multiple reactive handles, making it a highly versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| CAS Number | 78686-77-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 75-77 °C | ChemicalBook |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | General Knowledge |
The spectroscopic data for Methyl 5-bromo-6-chloronicotinate is consistent with its structure. The ¹H NMR spectrum typically shows two distinct aromatic protons, while the ¹³C NMR displays signals for the seven carbon atoms, including the ester carbonyl. Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a molecule containing both bromine and chlorine.
Synthesis of the Core Building Block
A reliable and scalable synthesis of Methyl 5-bromo-6-chloronicotinate is paramount for its widespread application. A common and efficient method involves the esterification of 5-bromo-6-chloronicotinic acid.[3]
Experimental Protocol: Synthesis of Methyl 5-bromo-6-chloronicotinate
Reaction Scheme:
Caption: Synthesis of Methyl 5-bromo-6-chloronicotinate.
Materials:
-
5-bromo-6-chloronicotinic acid (1.0 equiv)
-
Iodomethane (1.5 equiv)
-
Potassium carbonate (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 5-bromo-6-chloronicotinic acid in DMF, add potassium carbonate and stir the mixture at room temperature.
-
Cool the reaction mixture to 0 °C and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-6-chloronicotinate.[3]
The Locus of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The true value of Methyl 5-bromo-6-chloronicotinate in medicinal chemistry is realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to oxidative addition to palladium(0), allows for selective functionalization. This section details the application of this building block in three of the most powerful C-C and C-N bond-forming reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Suzuki Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For Methyl 5-bromo-6-chloronicotinate, this reaction provides a direct route to 5-aryl or 5-heteroaryl nicotinic acid derivatives, which are prevalent motifs in kinase inhibitors and other targeted therapies.
General Reaction Scheme:
Caption: Suzuki coupling of Methyl 5-bromo-6-chloronicotinate.
Illustrative Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
Methyl 5-bromo-6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine Methyl 5-bromo-6-chloronicotinate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[5] In the context of Methyl 5-bromo-6-chloronicotinate, this reaction is instrumental in synthesizing precursors for various heterocyclic systems and as linkers in more complex molecules.
General Reaction Scheme:
Caption: Sonogashira coupling of Methyl 5-bromo-6-chloronicotinate.
Illustrative Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
Methyl 5-bromo-6-chloronicotinate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv)
-
Copper(I) iodide (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of Methyl 5-bromo-6-chloronicotinate and phenylacetylene in THF, add triethylamine.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of pharmaceuticals. Utilizing Methyl 5-bromo-6-chloronicotinate in this reaction allows for the introduction of a wide range of nitrogen-containing substituents.
General Reaction Scheme:
Sources
- 1. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-6-chloronicotinate | 78686-77-8 [sigmaaldrich.cn]
- 3. Methyl 5-bromo-6-chloropyridine-3-carboxylate | 78686-77-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 6-bromo-5-chloronicotinate
Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyridine Core
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of Methyl 6-bromo-5-chloronicotinate, a versatile dihalogenated pyridine building block. The strategic importance of this substrate lies in the differential reactivity of its two halogen atoms—a bromine at the 6-position and a chlorine at the 5-position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition than the more stable carbon-chlorine bond.[4][5] This inherent chemoselectivity allows for the precise and selective introduction of an aryl or heteroaryl group at the 6-position, leaving the 5-chloro substituent intact for subsequent downstream functionalization.
This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the synthesis of 6-aryl-5-chloronicotinate derivatives. These compounds are valuable intermediates in the synthesis of complex molecules for pharmaceuticals and materials science.[6][7] This guide will not only provide a step-by-step procedure but also delve into the causality behind the selection of reagents and conditions to ensure reproducibility and successful outcomes.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][8] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This is typically the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Arylation of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction conditions are based on established procedures for similar heteroaryl halides and are designed to be robust and reproducible.[7][11]
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps of the experimental procedure.
Caption: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-chloronicotinate product.
Data Presentation: Expected Outcomes
The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 95 | 14 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 95 | 14 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 95 | 16 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 95 | 12 | 81 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and has been stored properly. Consider using a fresh batch.
-
Oxygen Contamination: The reaction is sensitive to oxygen. Ensure the reaction setup is properly sealed and under a positive pressure of inert gas.
-
Insufficient Degassing: Thoroughly degas the solvents before use.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or reducing the reaction time.
-
Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene.[1] Using a boronic ester or ensuring the base is not excessively strong can mitigate this.
-
-
Chemoselectivity Issues (Reaction at C-Cl):
-
While unlikely under these conditions, if coupling at the C-Cl bond is observed, a less active catalyst system or lower reaction temperatures may be necessary to enhance selectivity for the C-Br bond.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed under an inert atmosphere to prevent the formation of potentially explosive peroxides from the solvent and to ensure catalyst stability.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the selective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this method allows for the efficient synthesis of 6-aryl-5-chloronicotinate derivatives. The detailed explanation of the reaction mechanism, step-by-step procedure, and troubleshooting guide are intended to empower researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Available from: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Available from: [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. (2025). Available from: [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Available from: [Link]
-
PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). Available from: [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-bromo-5-chloronicotinate
Authored by: A Senior Application Scientist
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern medicinal chemistry, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents.[2][4] The ability to forge these bonds under relatively mild conditions and with high functional group tolerance has made it an indispensable tool in the drug development pipeline.[1][5]
This guide focuses on the application of the Buchwald-Hartwig amination to a particularly relevant and challenging substrate: Methyl 6-bromo-5-chloronicotinate. This molecule presents a unique case due to the presence of two distinct halogen substituents on an electron-deficient pyridine ring, offering the potential for selective functionalization. Understanding the nuances of this transformation is critical for researchers aiming to synthesize novel nicotinic acid derivatives as potential therapeutic agents.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][8] The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the efficiency of each step in this cycle.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for this compound
The substrate, this compound, presents several key challenges and opportunities:
-
Halogen Selectivity: The presence of both bromine and chlorine substituents raises the question of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[9] This suggests that the C-Br bond will preferentially undergo oxidative addition over the C-Cl bond, allowing for selective amination at the 6-position.
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. The choice of an appropriate electron-rich and sterically hindered phosphine ligand is crucial to facilitate this step.
-
Ester Functionality: The methyl ester group is generally compatible with Buchwald-Hartwig conditions. However, the use of a strong, nucleophilic base could potentially lead to saponification. Therefore, the choice of base must be carefully considered to avoid this side reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for different amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | A common palladium precursor.[9] |
| Xantphos | ≥98% | Commercially Available | A bulky, electron-rich ligand suitable for this transformation.[10][11] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base.[9][12] |
| Anhydrous Toluene | ≥99.8% | Commercially Available | A common solvent for Buchwald-Hartwig reactions.[13] |
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
Caption: A generalized workflow for the Buchwald-Hartwig amination.
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(II) source is effectively reduced in situ.[9] Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. |
| Poor ligand choice | Screen other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.[6][8] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water | Ensure all reagents and solvents are scrupulously dried. |
| Incorrect base | Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃.[8][10] | |
| Ester Saponification | Base is too nucleophilic or reaction temperature is too high | Use a non-nucleophilic base like LHMDS or consider running the reaction at a lower temperature for a longer duration.[6][9] |
| Di-amination Product | High reactivity of the C-Cl bond under the reaction conditions | Lower the reaction temperature and monitor carefully to stop the reaction after mono-amination is complete. Consider using a less active catalyst system. |
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Work in a well-ventilated fume hood.[14]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.[16]
-
Solvents: Toluene is flammable and toxic.[13] Handle in a well-ventilated fume hood and away from ignition sources.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14] Spent palladium catalyst should be collected for proper disposal or recycling.[17]
Conclusion
The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of novel, functionalized nicotinic acid derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and selectivity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful reaction in their research endeavors. Further optimization and high-throughput screening methods can also be employed to rapidly identify the ideal conditions for specific amine coupling partners.[18]
References
Sources
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Application Note: A Guide to the Regioselective Sonogashira Coupling of Methyl 6-bromo-5-chloronicotinate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the selective Sonogashira coupling of Methyl 6-bromo-5-chloronicotinate. We delve into the core principles governing the regioselective functionalization of di-halogenated pyridines, presenting optimized protocols for both traditional copper-cocatalyzed and copper-free conditions. The causality behind experimental choices is explained in detail to ensure robust, reproducible outcomes. This guide includes step-by-step procedures, troubleshooting advice, and visual diagrams of the reaction mechanism and experimental workflow to facilitate successful implementation.
Introduction: The Strategic Importance of Alkynyl Nicotinates
Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals, including Altinicline (SIB-1508Y), a nicotinic receptor agonist.[1] The introduction of an alkynyl moiety via the Sonogashira reaction provides a versatile handle for further elaboration, making it a critical transformation in the synthesis of complex drug candidates and functional materials.[1][4]
The substrate, this compound, presents a common synthetic challenge: the presence of two different halogen atoms on the pyridine ring. Achieving selective coupling at one position while leaving the other intact is paramount for a streamlined synthetic route. This note focuses on leveraging the inherent reactivity differences between C–Br and C–Cl bonds to achieve a highly regioselective Sonogashira reaction at the 6-position.
The Principle of Regioselectivity in Dihalogenated Pyridines
The success of this protocol hinges on the differential reactivity of carbon-halogen bonds in the key step of the palladium catalytic cycle: oxidative addition. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–OTf > C–Cl.[5][6][7]
In the case of this compound, the C(6)–Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C(5)–Cl bond. By carefully controlling reaction conditions, it is possible to selectively form the C–C bond at the bromine-bearing position with high fidelity.
Figure 1: Regioselectivity in the Sonogashira coupling of this compound.
The Sonogashira Reaction Mechanism
The reaction is understood to proceed via two interconnected catalytic cycles.[3][8][9]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (preferentially the C-Br bond).
-
The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired alkynylated product.
Figure 2: Simplified mechanism of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocols & Workflow
Success requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[10][11]
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| This compound | >98% | Commercial Source |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial Source |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial Source |
| Copper(I) Iodide (CuI) | >99% | Commercial Source |
| Triethylamine (Et₃N) or DIPEA | Anhydrous, >99.5% | Acros, Sigma-Aldrich |
| Tetrahydrofuran (THF) or DMF | Anhydrous, >99.8% | Acros, Sigma-Aldrich |
| Argon or Nitrogen Gas | High Purity | Local Supplier |
Recommended Reaction Conditions
Two primary protocols are presented. The copper-free version is often preferred to prevent the formation of alkyne homocoupling (Glaser) byproducts, which is a common side reaction when using copper catalysts in the presence of oxygen.[1][12][13]
| Parameter | Protocol A: Standard Cu-Cocatalyzed | Protocol B: Copper-Free | Rationale |
| Substrate | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Alkyne | 1.2 equiv | 1.2 equiv | Slight excess ensures complete consumption of the substrate. |
| Pd Catalyst (PdCl₂(PPh₃)₂) | 1-3 mol% | 2-5 mol% | Higher loading in Cu-free protocol compensates for the absence of the copper cocatalyst. |
| CuI | 2-5 mol% | None | Accelerates the reaction but can cause homocoupling.[13] |
| Base | Et₃N or DIPEA (3.0 equiv) | Et₃N or DIPEA (3.0 equiv) | Neutralizes the HBr byproduct and facilitates the formation of the copper/palladium acetylide.[9] |
| Solvent | Anhydrous THF | Anhydrous THF | Good solubility for reactants and catalyst. DMF can be used for less reactive substrates but requires higher purification effort. |
| Temperature | Room Temperature (20-25 °C) | 40-50 °C | Mild heating may be required to drive the copper-free reaction to completion. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Essential to prevent oxidation of the Pd(0) catalyst and Glaser coupling. |
| Reaction Time | 4-12 hours | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure (Protocol A - 1 mmol Scale)
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (265.5 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of Argon, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%) and CuI (5.7 mg, 0.03 mmol, 3 mol%).
-
Solvent & Base: Add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS every 2-3 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Figure 3: General experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Low reaction temperature. | 1. Use fresh catalyst and ensure proper inert atmosphere techniques.2. Use high-quality anhydrous solvents and base.3. Increase temperature modestly (e.g., to 40-50 °C). Consider a more active ligand. |
| Alkyne Homocoupling | 1. Presence of oxygen with CuI catalyst.2. Reaction temperature is too high. | 1. Ensure thorough de-gassing of the reaction mixture.2. Switch to the Copper-Free Protocol (B) .[1][14][15] |
| Hydrodebromination | Presence of protic impurities or hydride sources (e.g., water, alcohols). | 1. Use high-purity, strictly anhydrous and degassed solvents and reagents.[13] |
| Formation of Di-alkyne | The C-Cl bond has reacted after the C-Br bond. | 1. Stop the reaction as soon as the starting material is consumed.2. Reduce reaction temperature or catalyst loading.3. Use a less reactive catalyst system if selectivity remains an issue. |
Conclusion
The Sonogashira coupling of this compound can be performed with high regioselectivity at the C6-bromo position. The key to success lies in leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds and maintaining strict anaerobic and anhydrous conditions. For cleaner reactions and simpler purification, the copper-free protocol is highly recommended, despite potentially requiring slightly longer reaction times or mild heating. This guide provides a robust framework for researchers to reliably synthesize valuable 6-alkynyl-5-chloronicotinate intermediates for applications in drug discovery and materials science.
References
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Sonogashira coupling. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Barboni, D. C., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Retrieved January 22, 2026, from [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]
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Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
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Recent advances in Sonogashira reactions. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Tyagi, B., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters, 24(27), 4966–4970. [Link]
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(15), 6097–6100. [Link]
-
Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7352. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567–4590. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega, 6(37), 24108–24121. [Link]
-
Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7352. [Link]
-
So, C. M., et al. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 8(20), 4493–4496. [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510–1520. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2021). University of Southampton Institutional Repository. Retrieved January 22, 2026, from [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (2017). Request PDF on ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. (2011). Request PDF on ResearchGate. Retrieved January 22, 2026, from [Link]
-
Handy, S. T., & Zhang, Y. (2011). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 13(2), 301–303. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(4), 6333–6347. [Link]
-
Sonogashira coupling. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
-
Xie, W., et al. (2022). Sonogashira coupling reaction in the synthesis of novel positive allosteric modulators of α7 nicotinic acetylcholine receptors. Journal of Chinese Pharmaceutical Sciences, 31(5), 374–381. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (2011). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: Regioselective Heck Reaction of Methyl 6-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of the Heck Reaction on Dihalo-Heterocycles
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has profound implications in pharmaceutical and materials science, where the synthesis of complex, substituted aromatic and heteroaromatic scaffolds is paramount. Substituted nicotinates, in particular, are prevalent motifs in a myriad of biologically active compounds. The selective functionalization of dihalogenated pyridines, such as Methyl 6-bromo-5-chloronicotinate, offers a modular approach to building molecular complexity.
This application note provides a detailed guide to performing a regioselective Heck reaction on this compound. We will delve into the mechanistic underpinnings that govern the selective reactivity of the C-Br bond over the C-Cl bond, present a robust experimental protocol, and discuss key optimization parameters and troubleshooting strategies.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, with the reactivity trend generally being I > Br > Cl > F. This difference in reactivity is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group.
For a substrate like this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the more robust C-Cl bond. This inherent difference in reactivity allows for the highly regioselective functionalization at the 6-position (bromine-bearing carbon) while leaving the 5-position (chlorine-bearing carbon) intact for potential subsequent transformations. This principle allows for a stepwise and controlled elaboration of the pyridine core.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. The conditions provided are a robust starting point and may be optimized for specific applications.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Safety Precautions:
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
Step-by-Step Procedure:
Caption: Experimental workflow for the Heck reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Base and Solvents: Under a positive pressure of inert gas, add the base (Triethylamine, 1.5 eq, or Potassium Carbonate, 2.0 eq) and anhydrous solvent (DMF or MeCN, to achieve a concentration of ~0.1 M of the substrate).
-
Addition of Alkene: Add n-butyl acrylate (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization of Reaction Parameters
The efficiency and outcome of the Heck reaction can be fine-tuned by adjusting several key parameters. The following table provides a summary of common catalysts, ligands, bases, and solvents used in Heck reactions involving aryl bromides, which can be used as a starting point for optimization.
| Parameter | Reagent/Condition | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Phosphine ligands stabilize the palladium catalyst and influence its reactivity. The choice of ligand can affect reaction rates and yields. For more challenging substrates, more electron-rich and bulky ligands may be beneficial. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | The base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Organic bases like triethylamine are common, while inorganic bases like potassium or cesium carbonate can also be effective. |
| Solvent | DMF, MeCN, Toluene, Dioxane | The choice of solvent can influence the solubility of the reagents and the reaction temperature. Polar aprotic solvents like DMF and acetonitrile are frequently used. |
| Temperature | 80 - 120 °C | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the use of a fresh palladium source and high-purity reagents. Consider using a different palladium precatalyst or ligand. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Inefficient base | Try a different base (e.g., switch from an organic to an inorganic base or vice versa). | |
| Formation of Side Products | Decomposition of starting material or product | Lower the reaction temperature and/or shorten the reaction time. |
| Double Heck reaction (at both C-Br and C-Cl) | This is unlikely under standard conditions due to the significant difference in reactivity. However, if observed, reduce the reaction temperature and carefully monitor the reaction progress. | |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Product degradation during work-up or purification | Minimize exposure to acidic or basic conditions during work-up. Use a less polar eluent for chromatography if the product is sensitive to silica gel. |
Conclusion
The regioselective Heck reaction of this compound is a valuable synthetic tool for the construction of functionalized pyridine derivatives. By leveraging the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds, chemists can achieve selective olefination at the 6-position. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, paving the way for the efficient synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds. E.-i. Negishi and A. de Meijere). John Wiley & Sons, Inc.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
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Application Notes & Protocols: The Strategic Use of Methyl 6-bromo-5-chloronicotinate in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold
The relentless drive for novel agrochemicals—herbicides, fungicides, and insecticides—with improved efficacy, selectivity, and environmental profiles necessitates a sophisticated approach to molecular design.[1][2] Pyridine-based compounds are a cornerstone of this discovery process, forming the core scaffold of numerous commercial pesticides.[3][4] Methyl 6-bromo-5-chloronicotinate is a highly valuable and versatile starting material in this field. Its utility stems from the strategic placement of two different halogen atoms on the pyridine ring, offering differential reactivity that enables sequential, site-selective functionalization.
This guide provides an in-depth exploration of this compound as a key building block. We will dissect the causality behind synthetic choices, provide validated protocols for its transformation, and illustrate its application in the logical construction of complex agrochemical targets.
Table 1: Physicochemical Properties of this compound [5][6]
| Property | Value |
| IUPAC Name | methyl 5-bromo-6-chloropyridine-3-carboxylate |
| CAS Number | 78686-77-8 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical Form | Solid |
| Melting Point | 76°C to 79°C |
| SMILES | COC(=O)C1=CC(=C(N=C1)Cl)Br |
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound lies in the distinct reactivity of its C-Br and C-Cl bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity differential is the cornerstone of its strategic use, allowing for selective elaboration at the 6-position while leaving the 5-position's chlorine atom available for a subsequent, different transformation.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of fine chemicals, including agrochemicals.[2][7][8][9]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12] Its mild conditions and tolerance of diverse functional groups make it ideal for complex molecule synthesis.[10] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The primary application for this compound is the selective coupling at the C6-Br position.
Ullmann-Type Condensation: Building C-N and C-O Linkages
The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds by coupling an aryl halide with an amine, alcohol, or thiol.[13][14] While traditional Ullmann reactions required harsh conditions, modern iterations with soluble copper catalysts and ligands allow for milder transformations.[14] This reaction is particularly relevant for constructing the ether or amine linkages found in many herbicides and fungicides. For this compound, after initial functionalization at the C6 position, the remaining C5-Cl bond can be targeted by Ullmann-type reactions.
Application in the Synthesis of a Diflufenican Analogue
To illustrate the practical application of this building block, we will outline the synthesis of a structural analogue of Diflufenican, a widely used herbicide that inhibits carotenoid biosynthesis.[15][16][17] The core of Diflufenican features a substituted nicotinamide. Our synthetic strategy will leverage the differential reactivity of the halogens on this compound.
This multi-step synthesis demonstrates a logical and efficient pathway, capitalizing on robust and scalable chemical reactions common in the agrochemical industry.[11]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[18] this compound is an irritant and may be harmful if swallowed or inhaled.[5][6]
Protocol 1: Suzuki-Miyaura Coupling at the C6-Position
Objective: To selectively couple an aryl group at the C6-bromo position of this compound.
Rationale: This protocol uses a standard palladium catalyst and a carbonate base. The solvent system of dioxane and water is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction. The choice of Pd(dppf)Cl₂ is based on its high efficiency and stability for this type of coupling.
Materials:
-
This compound (1.0 eq)
-
3-(trifluoromethyl)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, Intermediate A .
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust, air-stable precatalyst with high activity for C-Br bonds. |
| Base | K₂CO₃ | Sufficiently strong to activate the boronic acid; cost-effective. |
| Solvent | Dioxane/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 90°C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Protocol 2: Saponification and Amide Bond Formation
Objective: To convert the methyl ester of Intermediate A into the final nicotinamide product.
Rationale: This is a two-step, one-pot procedure. First, the methyl ester is hydrolyzed (saponified) to the corresponding carboxylic acid using lithium hydroxide. The acid is then activated in situ with thionyl chloride to form a reactive acid chloride. Finally, addition of the desired aniline, in the presence of a base to neutralize the HCl byproduct, forms the stable amide bond. This sequence is a classic and reliable method for preparing amides from esters.[15][19]
Materials:
-
Intermediate A (from Protocol 1) (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) / Water
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
2,4-Difluoroaniline (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate A (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Carefully acidify the mixture with 1M HCl to pH ~3-4 and extract the resulting carboxylic acid (Intermediate B ) with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to dryness.
-
Dissolve the crude carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of DMF (1 drop).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the acid is fully converted to the acid chloride.
-
In a separate flask, dissolve 2,4-difluoroaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or flash column chromatography to yield the Diflufenican Analogue .
Conclusion and Future Perspectives
This compound serves as an exemplary platform for the synthesis of complex agrochemicals. Its pre-installed, differentially reactive halogen handles allow for a modular and strategic approach to building molecular diversity. The protocols detailed herein, centered on robust and scalable Suzuki-Miyaura and amidation reactions, provide a reliable framework for researchers in the field. As the demand for new crop protection solutions grows, the intelligent application of such versatile building blocks will be paramount in accelerating the discovery and development of the next generation of agrochemicals.[1]
References
- Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate (C7H5BrClNO2).
- AbacipharmTech. (n.d.). Methyl 5-bromo-6-chloronicotinate.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313.
- Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98% 5 g.
- Thermo Fisher Scientific. (2025). 5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Google Patents. (n.d.). Synthesis method of diflufenican - CN114685365B.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
- Taylor & Francis Online. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
- ResearchGate. (2025). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole.
- Guidechem. (n.d.). What is Diflufenican and how does it work? - FAQ.
- University of Cambridge. (n.d.). Chemistry: Graduate Lecture Series: (DD2) Agrochemical Discovery.
- PubMed. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- USDA ARS. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid.
- Google Patents. (n.d.). US4212664A - Nicotinamide-ammonium hydroxide plant growth regulator compositions.
- University of Hertfordshire. (n.d.). Diflufenican (Ref: AE 088657).
- ScholarWorks@UARK. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro.
- MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors.
- ResearchGate. (2025). Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities.
- PubMed. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors.
- ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- ResearchGate. (2025). Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides.
- National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Merck. (2025). Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
- Vulcanchem. (n.d.). Methyl 2-bromo-6-chloronicotinate - 1214335-05-3.
- YouTube. (2024). The Power of Diflufenican Herbicide Explained.
- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.
- Tokyo Chemical Industry. (n.d.). 5-Bromo-6-chloronicotinic Acid | 29241-62-1.
Sources
- 1. University of Cambridge training - course description: "Chemistry: Graduate Lecture Series: (DD2) Agrochemical Discovery" [training.cam.ac.uk]
- 2. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromo-6-chloronicotinate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Page loading... [guidechem.com]
- 16. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. fishersci.com [fishersci.com]
- 19. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Derivatization of Methyl 6-bromo-5-chloronicotinate in SAR Studies
Introduction: The Strategic Value of the Nicotinate Scaffold
The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial activities.[3] Methyl 6-bromo-5-chloronicotinate, in particular, serves as a versatile and highly valuable starting material for the synthesis of novel compounds in drug discovery programs. The presence of two distinct halogen atoms at positions 5 and 6 offers a unique opportunity for selective functionalization, enabling a systematic exploration of the chemical space around the pyridine core. This guide provides detailed protocols for the derivatization of this scaffold, focusing on the selective modification at the 6-position, which is crucial for comprehensive Structure-Activity Relationship (SAR) studies.
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the synthetic strategy outlined herein. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 6-position. This principle will be exploited in the subsequent protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Additionally, the electron-deficient nature of the pyridine ring, further enhanced by the presence of the ester and halogen substituents, makes the scaffold amenable to Nucleophilic Aromatic Substitution (SNAr) reactions, providing an alternative avenue for introducing diverse functionalities.
Strategic Derivatization Workflow
The following diagram illustrates the overall strategy for the selective derivatization of this compound at the C6 position, which is the primary focus of this guide for generating a library of compounds for SAR studies.
Caption: Strategic workflow for C6-derivatization.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond over the C-Cl bond in these transformations allows for the selective functionalization of the 6-position of this compound.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for introducing a wide array of aryl and heteroaryl substituents, which are key components of many drug molecules.
-
Catalyst System: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like SPhos or XPhos, is often employed for the coupling of heteroaryl halides. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A moderately strong inorganic base, such as K₃PO₄ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. These bases are generally well-tolerated by a variety of functional groups.
-
Solvent System: A mixture of an organic solvent, like 1,4-dioxane or toluene, and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation process.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.
-
Add 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water to quench the reaction, and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-5-chloronicotinate derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (3 mol%) | Common and effective precatalyst. |
| Ligand | SPhos (6 mol%) | Bulky, electron-rich ligand promoting high catalytic activity. |
| Base | K₃PO₄ (2.0 equiv) | Effective base for transmetalation with good functional group tolerance. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Aprotic polar solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 16 h | Typical duration for completion, should be monitored by TLC/LC-MS. |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is instrumental in introducing alkynyl moieties, which can serve as versatile handles for further derivatization or as key pharmacophores themselves.
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: A mild organic base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Often, a co-solvent like THF or DMF is used to ensure the solubility of all reactants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Methyl 6-bromo-5-chloronicotinate as a Gateway to Novel Heterocycles
Introduction: Unlocking Chemical Diversity
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and their synthesis with precision and efficiency is a paramount objective. Methyl 6-bromo-5-chloronicotinate has emerged as a highly valuable and versatile building block for the construction of a diverse array of complex heterocyclic systems. Its strategic placement of reactive handles—a bromine atom, a chlorine atom, and a methyl ester on a pyridine core—offers a playground for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for sequential and site-selective functionalization, paving the way for the creation of intricate molecular frameworks that would be otherwise challenging to access. This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Core Applications in Heterocyclic Synthesis
The unique substitution pattern of this compound allows for a range of synthetic manipulations, primarily centered around modern transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The principal applications involve the selective functionalization at the C6 (bromo) and C5 (chloro) positions, followed by subsequent cyclization reactions to construct fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: A Triumvirate of Transformations
Palladium catalysis has revolutionized the synthesis of complex organic molecules. For this compound, three key palladium-catalyzed reactions form the cornerstone of its utility: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The higher reactivity of the C-Br bond compared to the C-Cl bond typically allows for selective reaction at the C6 position.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in creating biaryl structures and introducing diverse carbon-based substituents.
Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid or ester for transmetalation. The solvent system is chosen to ensure the solubility of all reaction components.
Experimental Protocol: Synthesis of Methyl 6-aryl-5-chloronicotinate
| Reagent/Parameter | Condition | Molar Equiv. |
| This compound | - | 1.0 |
| Arylboronic Acid | - | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 0.05 |
| K₂CO₃ | Base | 2.0 |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - |
| Temperature | 90 °C | - |
| Reaction Time | 12 h | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1, 10 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-aryl-5-chloronicotinate.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for installing an alkynyl group at the C6 position, which can then serve as a handle for subsequent intramolecular cyclization reactions to form fused heterocycles like furo[3,2-b]pyridines and thieno[3,2-b]pyridines.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[1] The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the HX byproduct. The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.
Experimental Protocol: Synthesis of Methyl 6-alkynyl-5-chloronicotinate
| Reagent/Parameter | Condition | Molar Equiv. |
| This compound | - | 1.0 |
| Terminal Alkyne | - | 1.5 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.03 |
| CuI | Co-catalyst | 0.05 |
| Et₃N | Base | 3.0 |
| Solvent | THF | - |
| Temperature | 60 °C | - |
| Reaction Time | 8 h | - |
Step-by-Step Methodology:
-
In a sealed tube, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-alkynyl-5-chloronicotinate.
Caption: Sonogashira Coupling Catalytic Cycles
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2][3] This reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position of the nicotinic acid derivative. The resulting 6-amino-5-chloronicotinate is a key intermediate for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and a sterically hindered, electron-rich phosphine ligand.[2] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.
Experimental Protocol: Synthesis of Methyl 6-amino-5-chloronicotinate
| Reagent/Parameter | Condition | Molar Equiv. |
| This compound | - | 1.0 |
| Amine | - | 1.2 |
| Pd₂(dba)₃ | Catalyst | 0.02 |
| Xantphos | Ligand | 0.04 |
| Cs₂CO₃ | Base | 1.5 |
| Solvent | Toluene | - |
| Temperature | 110 °C | - |
| Reaction Time | 16 h | - |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-amino-5-chloronicotinate.
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Subsequent Cyclization Strategies for Novel Heterocycle Synthesis
The functionalized nicotinates obtained from the initial cross-coupling reactions are valuable precursors for a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Pyrido[2,3-d]pyrimidines are an important class of heterocycles with a wide range of biological activities.[4] A common synthetic route involves the reaction of a 6-aminonicotinate derivative with a suitable one-carbon synthon.
Experimental Protocol: Synthesis of a 5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one
| Reagent/Parameter | Condition | Molar Equiv. |
| Methyl 6-amino-5-chloronicotinate | - | 1.0 |
| Formamide | - | - |
| Temperature | 180 °C | - |
| Reaction Time | 6 h | - |
Step-by-Step Methodology:
-
A mixture of Methyl 6-amino-5-chloronicotinate (1.0 mmol) in formamide (5 mL) is heated at 180 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the pure 5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.
The 6-alkynyl-5-chloronicotinates can undergo intramolecular cyclization to form furo[3,2-b]pyridines or thieno[3,2-b]pyridines. For the synthesis of furo[3,2-b]pyridines, a nucleophilic attack of an in-situ generated hydroxyl group at the 5-position onto the alkyne is required. For thieno[3,2-b]pyridines, a sulfur nucleophile is introduced.
Conceptual Workflow for Furo[3,2-b]pyridine Synthesis:
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 6-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 6-bromo-5-chloronicotinate. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered during the synthesis of nicotinic acid derivatives. As Senior Application Scientists, we have curated this guide to combine established chemical principles with field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling of this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I rectify this?
A1: Low to no yield in a Suzuki coupling reaction is a frequent issue stemming from several potential factors, primarily related to catalyst activity, reagent quality, and reaction conditions. Given that this compound is an electron-deficient heteroaryl halide, the reaction is generally feasible, but requires careful optimization.[1]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[2][3] Inadequate inert atmosphere can lead to oxidation and deactivation of the catalyst.[4]
-
Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents. A common method is to bubble the inert gas through the solvent for 30-60 minutes prior to use.[4]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeborylation, where the C-B bond is cleaved by moisture or acidic protons.[5][6] This is especially true for some heteroaryl boronic acids.[5]
-
Base and Solvent Purity: The presence of water or other impurities in your base or solvent can interfere with the reaction.
-
Protocol: Use a finely powdered and dry base. Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
-
Protocol: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a higher temperature (up to 120 °C) can be attempted, but with caution.[8]
-
-
Stirring: For heterogeneous mixtures, inefficient stirring can lead to poor mixing and reduced reaction rates.[4]
-
Protocol: Ensure vigorous stirring throughout the reaction to maintain a well-mixed suspension.
-
-
Issue 2: Significant Dehalogenation of Starting Material
Q2: I am observing a significant amount of the dehalogenated byproduct (Methyl 5-chloronicotinate or Methyl 6-bromonicotinate) in my reaction mixture. What is causing this and how can I minimize it?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[5][9] This occurs when the arylpalladium(II) intermediate formed after oxidative addition reacts with a hydride source.[4]
Potential Causes & Mitigation Strategies:
-
Hydride Source: Solvents (like THF or alcohols), bases (if containing hydroxides or alkoxides), or even the boronic acid itself can act as a source of hydride.[4][5]
-
Strategy: Choose your solvent and base carefully. Aprotic solvents like dioxane or toluene are often preferred. If using an alcohol-containing solvent mixture, minimize its proportion.
-
-
Catalyst System: The choice of ligand can influence the relative rates of reductive elimination (desired pathway) versus pathways leading to dehalogenation.
-
Reaction Conditions:
-
Strategy: In some cases, protecting groups on nearby functionalities can influence the propensity for dehalogenation. For instance, N-protection of pyrrole rings has been shown to suppress this side reaction.[11] While your substrate does not have a pyrrole, consider if any nearby functional groups could be participating in undesired side reactions.
-
Issue 3: Formation of Homocoupled Byproducts
Q3: My reaction is producing significant quantities of homocoupled products from my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings, leading to the formation of a biaryl species derived from two molecules of the boronic acid.[5][6]
Potential Causes & Prevention:
-
Presence of Pd(II) Species: The presence of Pd(II) species in the reaction mixture, often due to incomplete reduction of a Pd(II) precatalyst or the presence of oxygen, can catalyze the homocoupling of boronic acids.[5]
-
Prevention: Ensure a thoroughly deoxygenated reaction environment. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Prevention: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided. Consider adding the aryl halide in a slight excess to minimize boronic acid homocoupling.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the Suzuki coupling of this compound.
Q4: Which halogen on this compound will react preferentially in the Suzuki coupling?
A4: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > Cl.[2][3][13] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 5-position. You can expect selective coupling at the 6-position under standard Suzuki conditions. Achieving coupling at the C-Cl bond would require more forcing conditions and a catalyst system specifically designed for activating aryl chlorides.[1][14]
Q5: What is the best catalyst and ligand combination for this reaction?
A5: For the coupling of an electron-deficient heteroaryl bromide, a variety of palladium catalysts and phosphine ligands can be effective. The choice often depends on the specific boronic acid being used.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common and often effective choice for many Suzuki couplings.[12] |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 | Bulky, electron-rich ligands are excellent for challenging substrates and can help minimize side reactions.[10] |
| PdCl₂(dppf) | - | 1-3 | A robust and widely used catalyst system. |
| PEPPSI-iPr | - | 1-3 | An N-heterocyclic carbene (NHC) based catalyst that can be very effective.[5] |
Recommendation: Start with a common system like Pd(PPh₃)₄ or PdCl₂(dppf). If you encounter issues with low yield or side reactions, switching to a more specialized system with a bulky, electron-rich ligand like SPhos or XPhos is a logical next step.
Q6: How do I choose the right base and solvent for my reaction?
A6: The base and solvent play crucial roles in the Suzuki coupling mechanism, particularly in the transmetalation step.[3][15]
-
Bases: A variety of inorganic bases are commonly used.
-
Na₂CO₃ or K₂CO₃: These are mild and effective bases, often used in aqueous solvent mixtures.
-
K₃PO₄: A stronger base that can be particularly effective for less reactive substrates.[10]
-
Cs₂CO₃: A strong and highly effective base, though more expensive.[8]
-
KF: Can be used in cases where the substrate is sensitive to stronger bases.[15]
-
-
Solvents: The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.
-
Toluene/Water or Dioxane/Water (e.g., 4:1 or 9:1 v/v): Biphasic solvent systems are very common and often highly effective.[8]
-
THF/Water: Another common biphasic system.[8]
-
DMF or DMA: Can be used for substrates with poor solubility in other solvents, but care must be taken as they can sometimes act as a hydride source for dehalogenation.
-
Recommendation: A good starting point is K₂CO₃ or K₃PO₄ in a dioxane/water or toluene/water mixture.
Q7: Can I use microwave irradiation to improve my reaction?
A7: Yes, microwave-assisted Suzuki couplings can be highly effective. They often lead to dramatically reduced reaction times and can improve yields, sometimes with lower catalyst loadings.[12] If you have access to a microwave reactor, it is a valuable tool for optimizing your reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wwjmrd.com [wwjmrd.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Minimizing homocoupling in reactions with Methyl 6-bromo-5-chloronicotinate
Answering the user's request.
Technical Support Center: Methyl 6-bromo-5-chloronicotinate
A Senior Application Scientist's Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. Unwanted homocoupling byproducts are a frequent challenge, leading to reduced yields and complex purification profiles. This document provides in-depth, question-and-answer-based troubleshooting strategies, optimized protocols, and mechanistic insights to help you maximize the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling, and why is it a significant problem with this substrate?
Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple together.[1] With this compound, this can manifest in several ways:
-
Organometallic Reagent Homocoupling: The most frequent issue, where two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple to form a symmetrical dimer. This consumes the nucleophile, lowers the yield of your desired product, and introduces a potentially difficult-to-remove impurity.[2]
-
Aryl Halide Homocoupling: Less common, but possible under certain conditions, is the coupling of two molecules of this compound itself.
The primary drivers for these side reactions are often related to the catalyst's state and the reaction environment. For instance, boronic acid homocoupling is frequently promoted by the presence of oxygen and soluble Pd(II) species, which can occur if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient or if the reaction is not properly deoxygenated.[2][3][4]
Q2: My primary goal is selective coupling at one position. Which halogen on this compound is more reactive?
Answer: The C-Br bond at the 6-position is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bond at the 5-position. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[4][5]
This inherent reactivity difference is highly advantageous, as it allows for selective functionalization at the C6-Br position while leaving the C5-Cl position intact for subsequent transformations. Achieving this selectivity, however, requires careful control of reaction conditions to prevent over-reactivity or side reactions that could compromise the chlorine substituent. Electron-poor aryl chlorides, such as the one on this pyridine ring, can still react under more forcing conditions.[5][6]
Q3: I'm seeing significant boronic acid homocoupling in my Suzuki-Miyaura reaction. How can I fix this?
Answer: This is a classic challenge. Here is a systematic guide to diagnosing and solving the issue.
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
The key is to maintain conditions that favor the productive cycle: a high concentration of the active L-Pd(0) catalyst, exclusion of oxidants like O₂, and ligands that promote rapid transmetalation and reductive elimination over competing pathways.
Optimized Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the C6-Br position of this compound, minimizing homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
SPhos Precatalyst G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v), thoroughly degassed
-
Anhydrous, inhibitor-free solvents
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [7]3. Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Precatalyst G3 (0.02 equiv).
-
Solvent Addition: Add the degassed toluene/water mixture via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the starting aryl halide.
-
Reaction: Stir the mixture vigorously at a controlled temperature. Start at room temperature or a slightly elevated temperature (e.g., 50-70 °C). Higher temperatures can increase homocoupling and risk reacting the C-Cl bond. [8]Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (n.d.).
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
- Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (n.d.).
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4120–4122. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. [Link]
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. (2025). ResearchGate. [Link]
- Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 309–313. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (2020). MDPI. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (2021). Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025). ResearchGate. [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (n.d.).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]
- minimizing homocoupling in Suzuki reactions with 3-Chloro-5-(p-tolyl)-1,2,4-triazine - Benchchem. (n.d.).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
Sources
Technical Support Center: Improving Yield for Buchwald-Hartwig Reaction with Methyl 6-bromo-5-chloronicotinate
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of Methyl 6-bromo-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the yield of this specific, yet challenging, cross-coupling reaction. The inherent electronic and steric properties of this substrate demand a nuanced approach to reaction optimization. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound shows low to no conversion. What are the most likely causes?
Several factors can contribute to poor performance in the Buchwald-Hartwig amination of this particular substrate. The electron-deficient nature of the pyridine ring, coupled with the presence of two distinct halogen atoms and a base-sensitive ester group, creates a complex chemical environment.
Primary Suspects for Low Conversion:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of the catalytic cycle.[1][2] If it's not forming efficiently or is being deactivated, the reaction will stall. Using Pd(II) sources like Pd(OAc)₂ requires in-situ reduction, which can be inefficient.[1]
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it's crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[3] For a sterically hindered and electronically demanding substrate like this, a generic ligand may not be effective.
-
Incorrect Base Selection: The base's role is to deprotonate the amine, but a poorly chosen base can lead to side reactions, such as hydrolysis of the methyl ester, or may not be strong enough to promote the catalytic cycle effectively.[2][4]
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics and solubility of reagents.[1][5]
Q2: Which halogen, the bromine at C6 or the chlorine at C5, is expected to react first, and how does this influence my strategy?
The reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig reaction generally follows the trend: I > Br > Cl.[1][6] Therefore, the carbon-bromine bond at the 6-position is significantly more likely to undergo oxidative addition with the Pd(0) catalyst before the carbon-chlorine bond at the 5-position.
This inherent selectivity is advantageous, allowing for a targeted amination at the C6 position. Your initial optimization efforts should focus on conditions that favor this selective C-Br activation. Attempting to force a reaction at the C-Cl position would require more forcing conditions, likely with a different catalyst system, and would increase the risk of side reactions.[6][7]
Q3: The methyl ester on my substrate is sensitive to strong bases. How do I choose a base that is effective for the amination without causing significant hydrolysis?
This is a critical challenge. While strong bases like sodium tert-butoxide (NaOtBu) often lead to high reaction rates, they are incompatible with base-sensitive functional groups like esters.[2][4]
Base Selection Strategy:
| Base Type | Examples | Advantages | Disadvantages |
| Strong Bases | NaOtBu, KOtBu, LHMDS | High reaction rates, effective for a wide range of amines.[4] | Incompatible with base-sensitive groups like esters.[2][4] |
| Weaker Inorganic Bases | Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance.[1][2] | May require higher temperatures, longer reaction times, and higher catalyst loadings.[1][2] |
| Soluble Organic Bases | DBU | Homogeneous reaction conditions, mild, and functional group tolerant.[8] | May require specific ligand pairings (e.g., XantPhos) for optimal results.[8] |
| Silanolate Bases | NaOTMS | Moderate strength, effective for base-sensitive heteroaryl halides.[9] | Less commonly used, may require specific catalyst systems (e.g., GPhos-supported catalysts).[9] |
For your specific substrate, starting with weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is the most prudent approach. While this may necessitate a higher reaction temperature, it will likely preserve the methyl ester.
Q4: What is the best starting point for ligand and palladium source selection for this reaction?
Given the complexity of your substrate, using a modern palladium precatalyst is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][11] Precatalysts, particularly the G3 and G4 palladacycles developed by the Buchwald group, generate the active LPd(0) species more cleanly and efficiently.[10][11]
Ligand Selection:
The choice of ligand is paramount and is highly dependent on the amine coupling partner.[1][11] Bulky, electron-rich biaryl phosphine ligands are generally the most effective for challenging cross-couplings.[12]
-
For Primary Amines: Ligands like BrettPhos are often a good first choice.[2][11]
-
For Secondary Amines (cyclic or acyclic): RuPhos or XPhos are generally robust options.[11][12]
-
For Heteroaryl Amines: These can be particularly challenging, and ligands such as tBuBrettPhos or DavePhos might be necessary.[1][11]
A recommended starting point would be to screen a G3 or G4 precatalyst paired with a ligand appropriate for your amine nucleophile.
Q5: I'm observing a significant amount of hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[4][5] It can arise from several pathways, including β-hydride elimination from the palladium-amido complex.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired). Screening different bulky phosphine ligands is a key strategy.
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes suppress this side reaction.[4]
-
Lower the Reaction Temperature: Higher temperatures can disproportionately accelerate side reactions.[4] Determine the minimum temperature required for efficient conversion.
-
Solvent Choice: The polarity of the solvent can influence the rates of competing pathways.[4] Toluene and dioxane are common starting points, but for more polar substrates, THF or t-BuOH could be beneficial.[5]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Recommended Starting Protocol
This protocol serves as a robust starting point for the selective amination of the C-Br bond in this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the this compound, palladium precatalyst, base, and stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Sealing: Seal the vial with a cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stirring: Stir the reaction vigorously for 12-24 hours. Adequate stirring is crucial, especially with heterogeneous inorganic bases.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
This guide provides a foundational framework for addressing the challenges associated with the Buchwald-Hartwig amination of this compound. Successful optimization will invariably involve systematic screening of the parameters discussed.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nalivela, K. S., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 12(1), 356-362. [Link]
-
Sotor, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18087. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved January 21, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 21, 2026, from [Link]
-
Ananikov, V. P., et al. (2017). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 7(1), 12-16. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved January 21, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. Retrieved January 21, 2026, from [Link]
-
PubMed. (2014, March 7). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved January 21, 2026, from [Link]
-
PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved January 21, 2026, from [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 21, 2026, from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Selective Coupling of Methyl 6-bromo-5-chloronicotinate
Welcome to the Technical Support Center for the selective functionalization of Methyl 6-bromo-5-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Selectivity
This compound presents a common challenge in cross-coupling reactions: achieving selective functionalization at one of two different halogenated sites. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in bond dissociation energies provides a thermodynamic basis for selectivity, favoring the reaction at the more labile C-Br bond over the C-Cl bond. However, achieving high selectivity in practice requires careful optimization of the catalyst system and reaction conditions.
This guide will focus on three primary palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Conversion to Product
Q: My cross-coupling reaction with this compound shows little to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and components.
Probable Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure your palladium source and ligands are of high quality. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst system. For Suzuki-Miyaura reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are often effective.[2][3]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.
-
Reagent Quality: Impurities in your starting materials, solvents, or base can poison the catalyst.
-
Base Selection: The choice and quality of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[5]
-
Solution: For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][6] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often required.[7][8] The solubility of the base can also be a factor, and the addition of water as a co-solvent can be beneficial in some cases.[5]
-
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl sites)
Q: I am observing significant amounts of the di-substituted product, indicating a lack of selectivity. How can I favor the reaction at the C-Br bond?
A: Achieving high selectivity for the C-Br bond requires fine-tuning the reaction conditions to exploit the differential reactivity of the two halogen atoms.
Probable Causes & Recommended Solutions:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the slower reaction at the C-Cl bond.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that provides a reasonable reaction rate for the C-Br coupling. Once the mono-substituted product is formed, consider stopping the reaction to prevent further reaction at the C-Cl site.
-
-
Catalyst and Ligand Choice: The nature of the ligand plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst.[9]
-
Solution: For Suzuki-Miyaura coupling, ligands like PPh₃ can be effective for selective C-Br activation.[9] For more challenging couplings, bulky and electron-rich ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer high activity, which may need to be balanced with selectivity by adjusting the temperature.[3][10]
-
-
Catalyst Loading: Higher catalyst loadings can sometimes lead to decreased selectivity.
-
Solution: Start with a lower catalyst loading (e.g., 1-2 mol%) and incrementally increase if the reaction is too slow.
-
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling with this compound, what is a good starting point for catalyst and ligand selection?
A1: A reliable starting point for a selective Suzuki-Miyaura coupling at the C-Br position would be a catalyst system consisting of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For simple arylboronic acids, Pd(PPh₃)₄ can also be effective.[6] If reactivity is low, consider using a more electron-rich and bulky monodentate ligand from the Buchwald family, such as SPhos.[10]
Q2: I am planning a Sonogashira coupling. What conditions should I consider for selective reaction at the C-Br bond?
A2: For a selective Sonogashira coupling, a typical catalyst system involves a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ in combination with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine or diisopropylethylamine.[11][12] The higher reactivity of the C-Br bond generally ensures good selectivity under standard Sonogashira conditions.[12]
Q3: What are the key considerations for a selective Buchwald-Hartwig amination on this substrate?
A3: The Buchwald-Hartwig amination often requires a more specialized catalyst system. A common choice is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as BINAP or one of the Buchwald ligands (e.g., XPhos).[7][8][13] A strong base like NaOt-Bu or K₃PO₄ is typically necessary to deprotonate the amine.[7][8] Careful control of the reaction temperature is crucial to maintain selectivity for the C-Br bond.
Q4: Can the ester group on this compound interfere with the coupling reaction?
A4: The methyl ester is generally stable under the neutral to basic conditions of most cross-coupling reactions. However, under strongly basic conditions or at elevated temperatures for prolonged periods, hydrolysis of the ester to the corresponding carboxylic acid can occur. If this is a concern, using a milder base like K₂CO₃ or KF might be beneficial, though this could impact the reaction rate.[2]
Data Presentation: Catalyst System Selection Guide
The following table provides a starting point for selecting a catalyst system for different cross-coupling reactions with this compound, targeting selective C-Br functionalization.
| Reaction Type | Palladium Precursor | Recommended Ligands | Typical Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF (often with H₂O) | Bulky ligands can increase reactivity but may require lower temperatures for selectivity.[10] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ (often part of the precatalyst) | Et₃N, i-Pr₂NEt | THF, DMF | Requires a Cu(I) co-catalyst (e.g., CuI).[11] Anhydrous and anaerobic conditions are recommended.[11] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Requires bulky, electron-rich ligands for efficient C-N bond formation.[7][8] |
Experimental Protocols & Workflows
General Experimental Workflow for Selective Cross-Coupling
The diagram below illustrates a typical experimental workflow for performing a selective cross-coupling reaction with this compound.
Caption: General workflow for selective palladium-catalyzed cross-coupling.
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical pathway for troubleshooting low-yielding reactions.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of Methyl 6-bromo-5-chloronicotinate
Welcome to the technical support center for Methyl 6-bromo-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) regarding the use of this versatile dihalogenated building block in cross-coupling reactions.
Introduction to the Reactivity of this compound
This compound is a valuable substrate in organic synthesis, offering two distinct halogen atoms for sequential, chemoselective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[1] This allows for selective coupling at the 6-position, leaving the C-Cl bond at the 5-position available for subsequent transformations.
However, like any chemical transformation, cross-coupling reactions with this substrate are not without their challenges. This guide will address the most common side reactions and provide practical, field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?
A1: The bromine atom at the 6-position is significantly more reactive than the chlorine atom at the 5-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond the kinetically favored pathway.[1]
Q2: I am observing significant amounts of dehalogenation, where the bromine or chlorine is replaced by a hydrogen atom. What are the primary causes?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from the presence of a hydride source that intercepts the palladium-aryl intermediate before the desired cross-coupling can occur. Key sources of hydrides include:
-
Solvents: Protic solvents like alcohols can act as hydride donors.
-
Bases: Certain bases or impurities within them can generate palladium-hydride species.
-
Water: Trace amounts of water in the reaction mixture can contribute to this side reaction.
Q3: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). How can I minimize this?
A3: Homocoupling is another prevalent side reaction. In Suzuki reactions, the homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species. In Sonogashira reactions, the Glaser coupling of terminal alkynes is a common side reaction, often facilitated by the copper(I) co-catalyst.
Q4: Can the methyl ester group of this compound be hydrolyzed under typical cross-coupling conditions?
A4: Yes, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid can occur, especially when using strong bases (e.g., NaOH, KOH) or prolonged reaction times at elevated temperatures in the presence of water.
Q5: What is the best palladium catalyst and ligand combination for selective coupling at the C-Br position?
A5: There is no single "best" combination as the optimal choice depends on the specific cross-coupling reaction and the coupling partner. However, for achieving high selectivity and reactivity, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Poor or No Conversion of Starting Material
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a fresh batch of catalyst. |
| Ligand Degradation | Some phosphine ligands can be sensitive to air and moisture. Handle ligands under an inert atmosphere. |
| Insufficient Base | The base is crucial for the catalytic cycle. Ensure the base is of high purity and used in the correct stoichiometry. For Suzuki coupling, the base activates the boronic acid. |
| Low Reaction Temperature | While selective coupling is desired, the reaction may require a certain activation energy. Gradually increase the temperature and monitor the reaction progress. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. |
Issue 2: Hydrodehalogenation (Loss of Br or Cl)
| Potential Cause | Troubleshooting Strategy |
| Hydride Source in Solvent | Use anhydrous and degassed solvents. Avoid protic solvents like alcohols if dehalogenation is significant. |
| Base as a Hydride Source | Switch to a non-hydridic base such as K₃PO₄, Cs₂CO₃, or KF. |
| Water in the Reaction | Ensure all reagents and glassware are thoroughly dried. Use anhydrous salts and solvents. |
| Slow Transmetalation/Coupling | A slow desired coupling step can allow more time for side reactions. Optimize the catalyst and ligand to accelerate the cross-coupling pathway. |
Issue 3: Homocoupling of the Coupling Partner
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the Reaction (Suzuki) | Thoroughly degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen). |
| Presence of Pd(II) (Suzuki) | Use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst. |
| Copper(I) Co-catalyst (Sonogashira) | Minimize the amount of copper(I) catalyst or consider running the reaction under copper-free conditions. |
| High Concentration of Coupling Partner | Use a stoichiometry closer to 1:1 for the coupling partners. |
Issue 4: Saponification of the Methyl Ester
| Potential Cause | Troubleshooting Strategy |
| Strong Base | Use a weaker base such as K₂CO₃, CsF, or an organic base like triethylamine. |
| Presence of Water | Use anhydrous conditions to minimize hydrolysis. |
| High Temperature and Long Reaction Time | Reduce the reaction temperature and monitor the reaction to stop it once the starting material is consumed. |
Issue 5: Lack of Chemoselectivity (Reaction at C-Cl)
| Potential Cause | Troubleshooting Strategy |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the coupling at the less reactive C-Cl bond. |
| Highly Active Catalyst System | A very active catalyst might overcome the reactivity difference between the C-Br and C-Cl bonds. Consider a less active catalyst or milder reaction conditions. |
| Steric Hindrance at C-Br | If the coupling partner is very bulky, it might favor reaction at the less sterically hindered C-Cl position, although this is less common. |
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Purification of Products from Methyl 6-bromo-5-chloronicotinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromo-5-chloronicotinate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile building block. As a halogenated pyridine, this reagent is a valuable precursor in cross-coupling reactions, but its purification and the isolation of its derivatives can present unique challenges. This document is designed to provide both foundational knowledge and advanced, field-proven insights to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about purification strategies for products of this compound reactions.
Q1: What are the most common impurities I should expect from a cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound?
A1: The impurity profile can vary based on reaction conditions, but several common byproducts are frequently observed. The bromine at the 6-position is significantly more reactive than the chlorine at the 5-position in typical palladium-catalyzed cross-coupling reactions, which dictates the primary product. However, you should be prepared to encounter:
-
Unreacted Starting Material: Incomplete reactions are common and will leave residual this compound.
-
Dehalogenated Byproduct: Reductive dehalogenation (protodebromination) can occur, replacing the bromine atom with hydrogen to yield Methyl 5-chloronicotinate. This can happen if the reaction mixture contains a hydrogen source and the catalytic cycle is interrupted.[1]
-
Homocoupling Products: The coupling partner can couple with itself. For instance, in a Suzuki reaction, the boronic acid can form a symmetrical biaryl compound.[1][2] In Sonogashira couplings, the terminal alkyne can undergo oxidative coupling (Glaser coupling) to form a diyne.[3][4]
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis under basic conditions, especially with prolonged reaction times or elevated temperatures, leading to the formation of the corresponding 6-substituted-5-chloronicotinic acid.[5][6]
-
Catalyst Residues: Palladium and copper catalysts can remain in the crude product, often appearing as dark, insoluble material (palladium black) or colored soluble species.[7]
Q2: What is a standard aqueous workup procedure for a typical palladium-catalyzed reaction mixture?
A2: A robust aqueous workup is the first line of defense in purification. Its goal is to remove inorganic salts, water-soluble reagents (like the base), and highly polar impurities.
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. If necessary, quench any reactive species. For example, if a strong base like an alkoxide was used, it can be neutralized by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. The product's polarity will determine the best extraction solvent.
-
Washing:
-
Water Wash: Wash the organic layer with water to remove bulk water-soluble impurities.
-
Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended.[8][9] This will neutralize any acidic species and extract the hydrolyzed carboxylic acid byproduct into the aqueous layer.[6]
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Q3: How do I choose between column chromatography and recrystallization for my final purification step?
A3: The choice depends on the physical state of your product and the nature of the impurities.
-
Column Chromatography: This is the most versatile technique and is often necessary when impurities have similar polarity to the desired product or when the product is an oil. Silica gel is the most common stationary phase for pyridine derivatives.[7][10][11]
-
Recrystallization: This is an ideal and highly efficient method for purifying solid products, provided a suitable solvent system can be found.[12][13] It is particularly effective at removing trace impurities after a primary purification step like chromatography and is more scalable than chromatography for large quantities of material. The crude product should generally be >90% pure for recrystallization to be effective.
A common strategy is to perform column chromatography to isolate the product from major impurities, and then recrystallize the resulting solid to achieve high purity.
Q4: My product is a pyridine derivative. Are there any special considerations for column chromatography?
A4: Yes, the basic nitrogen atom in the pyridine ring can lead to a common issue known as peak tailing during silica gel chromatography.[14] This occurs because the lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[14] This interaction can lead to poor separation, broad peaks, and lower recovery.
To mitigate this:
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.1-1%), to your eluent.[14] This base will preferentially interact with the active silanol sites, masking them from your product and allowing it to elute with a much-improved peak shape.[14]
-
Use Deactivated Silica: Use commercially available deactivated (end-capped) silica gel.
-
Switch Stationary Phase: In some cases, switching to a more neutral stationary phase like alumina may be beneficial.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: The synthesis did not proceed to completion. | Solution: Before workup, always check for the disappearance of the starting material using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[5] |
| 2. Product Loss During Workup: The product may have some water solubility or was lost during extractions. | Solution: Ensure proper phase separation during extractions. If your product is highly polar, consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product. | |
| 3. Inefficient Elution from Column: The chosen solvent system is not polar enough to elute the product from the column. | Solution: If the product is not eluting, gradually increase the polarity of the mobile phase. Always develop your gradient based on prior TLC analysis. A good starting Rf value on TLC for your product is around 0.2-0.4.[7] | |
| 4. Product Degradation on Silica: Some sensitive compounds can degrade on acidic silica gel. | Solution: Minimize the time the product spends on the column by using flash chromatography. If degradation is suspected, switch to a neutral stationary phase like alumina or use silica gel that has been treated with a base like triethylamine.[14] | |
| Purified Product is an Oil/Gum Instead of a Solid | 1. Residual Solvent: Traces of high-boiling point solvents (e.g., DMF, DMSO) or chromatography eluents are present. | Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all traces of solvent. If DMF or DMSO was used as the reaction solvent, they should be thoroughly removed during the aqueous workup with multiple water washes. |
| 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and lower the melting point, causing the product to appear as an oil. | Solution: Re-purify the product using column chromatography with a shallower gradient to improve separation.[10] After chromatography, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly, or by using a solvent/anti-solvent system (e.g., dissolve in dichloromethane, slowly add hexanes). | |
| Poor Separation of Product and Impurity (Co-elution) | 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for resolving the components. | Solution: Re-screen solvent systems using TLC. Test different solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol). A less polar or more selective solvent system may be required to improve separation.[10] |
| 2. Column Overload: Too much crude material was loaded onto the column relative to its size. | Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight. | |
| 3. Isomeric Byproducts: The impurity may be a structural isomer with very similar polarity. | Solution: This is a challenging separation. Consider using a high-performance stationary phase (smaller particle size silica) or switching to a different chromatographic technique like reverse-phase HPLC if the compound is stable to it. | |
| Yellow/Brown Color in Final Product | 1. Residual Palladium Catalyst: Trace amounts of palladium from the cross-coupling reaction can persist. | Solution: While most palladium black can be removed by filtering the reaction mixture through a pad of Celite® before workup, soluble palladium species may require treatment with a scavenger or activated carbon. A short plug of silica gel can also sometimes remove colored impurities. |
| 2. Product Instability: The compound itself may be inherently colored or slightly unstable to air/light. | Solution: Store the final product under an inert atmosphere (nitrogen or argon) and in the dark, especially if long-term stability is required.[15][16] |
Section 3: Detailed Experimental Protocol - Flash Column Chromatography
This protocol provides a general, step-by-step method for the purification of a moderately polar product from a this compound reaction.
Objective: To purify a crude product (~1 gram) using silica gel flash column chromatography.
Step 1: Preparation and Solvent System Selection
-
Analyze your crude product by Thin Layer Chromatography (TLC) to identify the product spot and assess the impurity profile.
-
Screen various solvent systems (e.g., mixtures of Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to find one that gives your desired product an Rf value of approximately 0.2-0.4.[7]
-
Pro-Tip: If peak tailing is observed on the TLC plate, add 0.5% triethylamine (TEA) to the solvent system.
-
Step 2: Column Packing
-
Select a glass column of an appropriate size for 1 gram of crude material (a column with a 2-3 cm diameter is a good start).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., 100% Hexanes if using a Hexanes/EtOAc gradient). A typical ratio is ~50 g of silica for 1 g of crude product.
-
Carefully pour the slurry into the column. Use a gentle flow of air or nitrogen pressure to pack the bed evenly, ensuring no air bubbles or cracks form.
-
Add a thin layer of sand (0.5 cm) on top of the packed silica gel to prevent the bed from being disturbed during sample loading.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the layer of sand at the top of the packed column.
-
Wet Loading (Alternative): Dissolve the crude product in the smallest possible volume of the initial mobile phase. Carefully pipette this solution directly onto the top of the column. This method is faster but can lead to poorer separation if too much solvent is used.
Step 4: Elution and Fraction Collection
-
Begin elution with the mobile phase, starting with the least polar composition determined from your TLC analysis (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Collect the eluent in fractions using test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs to elute more polar compounds. For example, move from 95:5 to 90:10 to 80:20 Hexanes/Ethyl Acetate.
-
Monitor the fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for direct comparison.
Step 5: Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Assess the purity using analytical techniques like NMR or LC-MS.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification strategy after the initial reaction workup.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 13. environmentclearance.nic.in [environmentclearance.nic.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methyl 2-bromo-6-chloronicotinate (1214335-05-3) for sale [vulcanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings of Methyl 6-bromo-5-chloronicotinate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of Methyl 6-bromo-5-chloronicotinate. This electron-deficient heterocyclic halide presents unique challenges. This document provides in-depth troubleshooting strategies and detailed protocols grounded in established mechanistic principles.
Understanding the Challenge: The Substrate
This compound is a challenging substrate for Sonogashira coupling due to several factors:
-
Electron-Deficient Ring: The pyridine ring, substituted with two electron-withdrawing groups (the ester and the nitrogen atom), is electron-poor. This can disfavor the initial oxidative addition step of the palladium catalyst to the C-Br bond.[1][2]
-
Competitive Reactivity: The presence of two different halogens, bromine and chlorine, introduces the potential for competitive coupling. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl.[2][3] Therefore, selective coupling at the C-Br bond is expected, but side reactions involving the C-Cl bond can occur under forcing conditions.
-
Potential for Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Immediate Troubleshooting: First-Response Checklist
If your Sonogashira reaction with this compound has failed or is giving low yields, start by addressing these common issues.
Question: My reaction shows no product formation, only starting materials. What should I check first?
Answer: This often points to a fundamental issue with the catalytic cycle.
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, especially when using a copper co-catalyst, as it promotes the unwanted homocoupling of the alkyne (Glaser coupling).[2][3][4] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3][5]
-
Catalyst Activity:
-
Palladium Source: Is your palladium catalyst fresh? Palladium(0) catalysts, particularly Pd(PPh₃)₄, can degrade upon storage. Consider using a fresh bottle or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in situ.[1]
-
Copper Co-catalyst: If using a copper-catalyzed system, ensure your copper(I) salt (typically CuI) is of high purity and has been stored under inert conditions to prevent oxidation to inactive Cu(II).
-
-
Solvent and Base Purity:
-
Solvent: Solvents must be anhydrous and deoxygenated. Residual water can interfere with the reaction.
-
Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is free of water and has been stored properly. The base is crucial for neutralizing the hydrogen halide byproduct.[3]
-
Deeper Dive: Optimizing Reaction Parameters
If the initial checks do not resolve the issue, a more systematic optimization of the reaction conditions is necessary.
Question: I am observing very low conversion of my starting material. How can I improve the yield?
Answer: Low conversion with an electron-deficient substrate like this compound often indicates that the reaction conditions are not optimal for activating the C-Br bond.
The choice of palladium catalyst and its associated ligand is critical. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Electron-Rich Ligands: Electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[1] Consider switching from triphenylphosphine (PPh₃) to more electron-donating ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or other bulky alkylphosphines.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective in promoting cross-coupling reactions of challenging substrates.
Table 1: Suggested Catalyst Systems for Optimization
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Advantage |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2% Pd, 2-4% Ligand | Highly active for electron-deficient bromides.[1] |
| Pd(OAc)₂ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Bulky, electron-rich biaryl phosphine ligands, often effective for heteroaromatic couplings. |
| PdCl₂(NHC) complexes | (e.g., IPr, IMes) | 1-3% | Strong σ-donors, can be very effective for difficult couplings.[1] |
While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, this can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially if oxygen is present.[2][3][4]
-
Copper-Free Conditions: For valuable or sensitive alkynes, a copper-free Sonogashira is often preferred.[2][3] This typically requires a more reactive palladium catalyst system (as described above) and often a stronger base.
-
When to Use Copper: If you are struggling with reactivity even with optimized palladium systems, the addition of a copper(I) co-catalyst (0.5-5 mol% CuI) can be beneficial. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[3]
-
Solvent: While THF and amine solvents are common, for less reactive substrates, more polar aprotic solvents like DMF or NMP can be beneficial, sometimes in combination with an amine.[2]
-
Base: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are standard. However, for difficult couplings, particularly copper-free variants, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or even t-BuOK might be necessary to facilitate the deprotonation of the alkyne.[3]
While many Sonogashira reactions can proceed at room temperature, electron-deficient aryl bromides often require elevated temperatures to facilitate oxidative addition.[2][3]
-
Screening Temperatures: Start by screening temperatures from room temperature up to 80-100 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Microwave Chemistry: Microwave irradiation can significantly accelerate the reaction and improve yields for difficult substrates by allowing for rapid heating to higher temperatures.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a failed Sonogashira coupling of this compound.
Caption: A step-by-step workflow for troubleshooting Sonogashira coupling failures.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a starting point for optimization using a more active catalyst system.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Stir the mixture at the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
FAQ Section
Q1: I am seeing a significant amount of a byproduct that I suspect is the homocoupled alkyne. What is causing this and how can I prevent it? A1: This side product, known as the Glaser coupling product, is caused by the oxidative homocoupling of your terminal alkyne.[2][4] It is almost always promoted by the presence of oxygen in a copper-catalyzed reaction. To prevent it, ensure rigorous exclusion of air from your reaction. If the problem persists, switching to a copper-free Sonogashira protocol is the most effective solution.[2][3]
Q2: My reaction is working, but I am getting a mixture of products coupled at the bromine and chlorine positions. How can I improve selectivity? A2: The C-Br bond is significantly more reactive than the C-Cl bond in Sonogashira couplings.[2][3] Coupling at the chlorine position suggests that your reaction conditions are too harsh. Try reducing the temperature, using a less active catalyst system, or reducing the reaction time. Selectivity can often be achieved by running the reaction at a temperature where the C-Br bond reacts but the C-Cl bond does not.[3]
Q3: Can I use a protected alkyne, like trimethylsilylacetylene? A3: Yes, using trimethylsilylacetylene (TMSA) is a very common and effective strategy.[1][3] It is less prone to homocoupling and is a liquid, making it easier to handle than acetylene gas. The TMS group can be easily removed post-coupling using a fluoride source like TBAF or by simple treatment with a base like K₂CO₃ in methanol to yield the terminal alkyne.
Q4: My starting material seems to be decomposing under the reaction conditions. What should I do? A4: Decomposition suggests that your reaction conditions, particularly the temperature or base, are too harsh for your substrate. Try lowering the reaction temperature. You can also screen milder bases. For instance, if you are using a strong inorganic base like Cs₂CO₃, consider switching to a milder organic base like triethylamine or diisopropylethylamine.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Anto, A. D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5199–5221. [Link]
Sources
Impact of base on the reactivity of Methyl 6-bromo-5-chloronicotinate
Welcome to the technical support center for Methyl 6-bromo-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we will delve into the critical role of the base in dictating reaction outcomes, addressing common challenges and providing practical, field-tested solutions.
The Critical Role of the Base: A Mechanistic Overview
In palladium-catalyzed cross-coupling reactions, the base is not merely a spectator or a simple proton scavenger. Its role is multifaceted and integral to the catalytic cycle, profoundly influencing reaction rate, yield, and chemoselectivity.[1][2] With a substrate like this compound, which possesses two different halogen atoms and a base-sensitive methyl ester group, the choice of base is paramount.
A key consideration is the inherent difference in reactivity between the C-Br and C-Cl bonds. Generally, the order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl.[3] This suggests that reactions will preferentially occur at the more labile C-Br bond. However, the choice of base, in conjunction with the ligand and solvent, can influence this selectivity.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the crucial steps where the base intervenes.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The base plays a crucial role in activating the boronic acid for transmetalation.[4]
Q1: I am observing low to no conversion in my Suzuki coupling reaction with this compound. What could be the issue?
A1: Low conversion in Suzuki couplings can stem from several factors related to the base:
-
Insufficient Base Strength: The base must be strong enough to activate the boronic acid, forming a more nucleophilic boronate species.[2][4] If you are using a weak base like NaHCO₃, consider switching to a stronger one such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Poor Base Solubility: The solubility of the base can impact the reaction rate. While K₃PO₄ is a strong base, its solubility in common organic solvents can be limited. Using a co-solvent system like dioxane/water or THF/water can improve solubility and reaction efficiency.
-
Inadequate Degassing: Residual oxygen can lead to the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[5] Ensure your reaction mixture is thoroughly degassed before adding the catalyst.
Q2: My primary side product is the hydrolyzed carboxylic acid (6-bromo-5-chloro-nicotinic acid). How can I prevent this?
A2: The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, a process known as saponification. To mitigate this:
-
Use a Milder Base: Strong bases like NaOH or KOH will readily hydrolyze the ester. Opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃. In cases of extreme sensitivity, powdered potassium fluoride (KF) can be an effective and less hydrolytic option.[4]
-
Anhydrous Conditions: The presence of water, especially with stronger bases, will promote hydrolysis. While some water is often beneficial for Suzuki couplings to aid in base solubility, using strictly anhydrous conditions with a soluble organic base could be an alternative strategy.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis. Monitor your reaction closely by TLC or LC-MS and aim to stop it as soon as the starting material is consumed.
Q3: I am seeing a mixture of products, with coupling occurring at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
A3: Achieving high chemoselectivity is key when working with dihalogenated substrates. While the C-Br bond is inherently more reactive, certain conditions can lead to a loss of selectivity:
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence selectivity. Bulky, electron-rich ligands often favor oxidative addition at the less reactive C-Cl bond. Experiment with different ligands to find the optimal balance for selective C-Br activation.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Running the reaction at the lowest effective temperature can enhance selectivity.
| Base | Typical Conditions | Advantages | Potential Issues |
| K₂CO₃ | 2-3 eq., Dioxane/H₂O, 80-100 °C | Readily available, effective for many couplings. | Can cause ester hydrolysis, moderate strength. |
| Cs₂CO₃ | 2-3 eq., Dioxane/H₂O, 80-100 °C | Often gives higher yields than K₂CO₃ due to the "caesium effect".[6][7] | More expensive, can also lead to hydrolysis. |
| K₃PO₄ | 2-3 eq., Toluene or Dioxane, 90-110 °C | Strong base, often effective for less reactive substrates. | Poor solubility in some organic solvents, can promote hydrolysis. |
| KF | 2-3 eq., Anhydrous THF or Dioxane, 80-100 °C | Mild, good for base-sensitive substrates like esters.[4] | May result in slower reaction rates. |
Table 1: Common bases for Suzuki-Miyaura coupling and their characteristics.
II. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The reaction typically requires a base to deprotonate the terminal alkyne.[8]
Q1: My Sonogashira coupling is sluggish and gives low yields. What role does the base play here?
A1: In a typical Sonogashira reaction, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it deprotonates the alkyne and neutralizes the hydrogen halide formed during the catalytic cycle.[9] If the reaction is not proceeding well:
-
Base Strength and Steric Hindrance: The amine should be sufficiently basic to deprotonate the alkyne but not so nucleophilic that it coordinates strongly to the palladium center, inhibiting catalysis. Sterically hindered bases like DIPEA are often preferred.
-
Inorganic Base Additives: In some cases, particularly in copper-free Sonogashira reactions, an inorganic base like Cs₂CO₃ or K₂CO₃ can be more effective than an amine base.[10]
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. The base can influence this:
-
Choice of Amine: Less coordinating amines can sometimes reduce the rate of Glaser coupling.
-
Copper-Free Conditions: Switching to a copper-free Sonogashira protocol often mitigates the issue of alkyne homocoupling. In these systems, a stronger base may be required to facilitate the deprotonation of the alkyne.
Caption: The dual catalytic cycles of a traditional Sonogashira coupling, highlighting the role of the base in the copper cycle.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The base is critical for the deprotonation of the amine nucleophile.[11]
Q1: My Buchwald-Hartwig amination is not working. Could the base be the problem?
A1: The choice of base is crucial in Buchwald-Hartwig aminations. The base must be strong enough to deprotonate the amine (or its N-H precursor) to facilitate its coordination to the palladium center.
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often in combination with a suitable ligand.
-
Substrate Compatibility: Given the presence of the methyl ester in your substrate, a very strong base like NaOt-Bu could potentially lead to side reactions if not used carefully. However, for C-N bond formation, it is often the most effective choice.
Q2: Can I use an organic base for my Buchwald-Hartwig amination to avoid heterogeneous mixtures?
A2: Yes, soluble organic bases can be advantageous, especially for reproducibility and in flow chemistry applications.[12] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that has been successfully employed in Buchwald-Hartwig aminations.[12][13] However, the catalyst system (palladium precursor and ligand) may need to be optimized for use with an organic base.
| Base | Typical Conditions | Advantages | Potential Issues |
| NaOt-Bu | 1.2-1.5 eq., Toluene or Dioxane, 80-110 °C | Highly effective for a wide range of amines. | Strongly basic, can cause ester hydrolysis. |
| K₃PO₄ | 2-3 eq., Toluene or Dioxane, 90-110 °C | Milder than alkoxides, good for some sensitive substrates. | May require higher temperatures or more active catalysts. |
| Cs₂CO₃ | 2-3 eq., Toluene or Dioxane, 90-110 °C | Milder alternative, can be effective with specific ligand systems. | Often less reactive than stronger bases. |
| DBU | 2-3 eq., Toluene or DMF, 100-120 °C | Homogeneous reaction, good for sensitive functional groups.[12][13][14] | May require specific catalyst/ligand combinations for high yields. |
Table 2: Common bases for Buchwald-Hartwig amination and their characteristics.
Experimental Protocols
The following are representative, non-optimized protocols that can serve as a starting point for your experiments. Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling with a Mild Base
-
Objective: To couple this compound with an arylboronic acid while minimizing ester hydrolysis.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
-
Objective: To couple this compound with a terminal alkyne, avoiding a copper co-catalyst to minimize alkyne homocoupling.
-
Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by DIPEA and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Concentrate the reaction mixture and purify directly by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination with a Strong Base
-
Objective: To couple this compound with a secondary amine.
-
Reagents:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk flask.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add the solution of reagents to the flask containing the base.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- DBU-catalysed cascade nucleophilic addition/cyclization to access 7-nitro (ester) imidazo[1,2-a] pyridin-8-amines. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Sonogashira Coupling. Organic Chemistry Portal.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- 78686-77-8 | Methyl 5-bromo-6-chloronicotin
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Methyl 5-bromo-6-chloronicotin
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton.
- Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
- Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotin
- Palladium-Catalyzed Regio- and Stereoselective Hydrosulfonation of Propiol
- Methyl 5-bromo-6-chloronicotinate, 98% 5 g | Buy Online. Thermo Scientific Chemicals.
- Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters.
- Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles th
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.jp]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. DBU-catalysed cascade nucleophilic addition/cyclization to access 7-nitro (ester) imidazo[1,2-a] pyridin-8-amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Synthesis of Derivatives from Methyl 6-bromo-5-chloronicotinate
Welcome to the technical support center for the synthesis of derivatives from Methyl 6-bromo-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific challenges, with a focus on the critical role of solvent selection.
I. Understanding Your Starting Material: this compound
This compound is a halogenated pyridine derivative frequently used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure presents two distinct halogen atoms, a bromine and a chlorine, which offer differential reactivity for various cross-coupling reactions. The ester group also provides a handle for further functionalization.[1]
II. Troubleshooting Common Synthesis Challenges
This section addresses prevalent issues encountered when using this compound in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the first troubleshooting steps?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common problem that can often be traced back to a few key factors.[2] A systematic approach is crucial for identifying the root cause.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester, solvent, and base, are pure and anhydrous.[3] Moisture and oxygen can significantly deactivate the palladium catalyst.[3][4] Solvents should be of high purity and properly degassed.
-
Catalyst Activity: The palladium precatalyst and ligand are critical. Palladium(II) sources require in situ reduction to the active Pd(0) species.[4][5] If this is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The choice of ligand is also paramount as it influences catalyst stability and activity.[4]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[4] Ensure your reaction vessel was thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Solvent-Specific Troubleshooting:
The choice of solvent can dramatically impact the outcome of a Suzuki-Miyaura reaction.[6] Solvents play a role in dissolving reactants, stabilizing intermediates, and influencing the efficacy of the base.[6][7]
Q2: How does my choice of solvent affect the low yield, and what should I consider when selecting a solvent?
A2: Solvent selection is a critical parameter that influences reaction rate, yield, and selectivity.[2] Here's how different solvent properties can affect your Suzuki-Miyaura coupling:
-
Polarity: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle.[8]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Acetonitrile): These are commonly used in Suzuki couplings.[3] They are effective at dissolving the various components of the reaction mixture, including the organometallic reagents and inorganic bases.[7] However, some polar aprotic solvents can also influence selectivity in unexpected ways.[6]
-
Nonpolar Solvents (e.g., Toluene): Toluene is a frequent choice and can be particularly effective, especially when paired with a suitable phase-transfer catalyst or when a biphasic system with water is employed to dissolve the inorganic base.[9]
-
-
Protic vs. Aprotic:
-
Protic Solvents (e.g., water, alcohols): While less common as the primary solvent, the addition of a protic co-solvent like water is often necessary to dissolve inorganic bases such as K₂CO₃ or K₃PO₄.[3] The presence of water can be crucial for the activity of these bases.[3] However, an excess of protic solvent can lead to protodeboronation, a significant side reaction where the boronic acid is converted back to the corresponding arene.[9]
-
Aprotic Solvents: These do not have acidic protons and are generally preferred to avoid unwanted side reactions with the organometallic reagents.[10]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura reactions.
Issue 2: Poor Selectivity or Side Reactions
Q3: I am observing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How can solvent choice mitigate these issues?
A3: Side reactions are a common hurdle in cross-coupling chemistry. Your solvent choice can either exacerbate or suppress these undesired pathways.
-
Homocoupling: The formation of a dimer of your boronic acid is often promoted by the presence of oxygen.[11]
-
Thorough Degassing: This is the most critical step to prevent homocoupling, regardless of the solvent.[3] Ensure your solvent and reaction mixture are rigorously degassed.
-
Solvent Choice: While less of a direct factor than oxygen, a solvent that poorly solubilizes the palladium catalyst can lead to the formation of palladium black, which can promote side reactions.
-
-
Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur, particularly with electron-rich aryl halides.[11]
-
Solvent as a Hydrogen Source: Some solvents, like alcohols, can act as a source of hydrogen for dehalogenation, especially at elevated temperatures.[11] If dehalogenation is a significant issue, consider switching to a non-protic solvent.
-
Q4: My reaction is sluggish, and increasing the temperature leads to decomposition. What is the role of the solvent's boiling point?
A4: The boiling point of your solvent dictates the maximum temperature your reaction can reach at atmospheric pressure.
-
Higher Boiling Point Solvents (e.g., Toluene, Dioxane, DMF): These allow for higher reaction temperatures, which can be necessary to overcome the activation energy for sluggish reactions.[7] However, higher temperatures can also accelerate decomposition pathways.
-
Lower Boiling Point Solvents (e.g., THF, Acetonitrile): These are suitable for reactions that proceed at milder temperatures.
If your reaction requires a higher temperature than the boiling point of your chosen solvent, you may need to use a sealed reaction vessel to increase the pressure and, consequently, the boiling point.
Issue 3: Challenges in Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on this compound and facing low yields. What are the key solvent considerations for this reaction?
A5: The Buchwald-Hartwig amination is also highly sensitive to solvent effects. The key variables, including the halide, ligand, and solvent, are often interrelated.[12]
-
Common Solvents: Toluene and dioxane are frequently used for Buchwald-Hartwig aminations.[13]
-
Solvent Polarity: Non-polar solvents are often preferred for the amination of aryl bromides.[14]
-
Base Solubility: The choice of base is critical, and its solubility in the chosen solvent will impact its effectiveness.[14] Strong bases like sodium tert-butoxide are common, and their solubility can be influenced by the solvent.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Common Solvents and Their Properties in Cross-Coupling Reactions
| Solvent | Polarity | Type | Boiling Point (°C) | Common Applications & Notes |
| Toluene | Nonpolar | Aprotic | 111 | Widely used in Suzuki and Buchwald-Hartwig reactions. Good for higher temperatures.[9][13] |
| Dioxane | Polar | Aprotic | 101 | Common in Suzuki couplings, but can be difficult to remove and forms peroxides.[9] |
| Tetrahydrofuran (THF) | Polar | Aprotic | 66 | Useful for reactions at moderate temperatures.[3] |
| N,N-Dimethylformamide (DMF) | Polar | Aprotic | 153 | Highly polar, good for dissolving a wide range of reagents. Can be prone to decomposition at high temperatures.[7] |
| Acetonitrile (MeCN) | Polar | Aprotic | 82 | Can be effective for polar substrates, but may lead to different selectivity in some cases.[6][9] |
| Water | Polar | Protic | 100 | Often used as a co-solvent to dissolve inorganic bases.[3] |
III. Advanced Troubleshooting and Mechanistic Considerations
Q6: I've tried multiple solvents and still have issues. What other factors related to the solvent could be at play?
A6: Beyond basic properties, consider these more nuanced solvent effects:
-
Solvent as a Ligand: Some solvents, particularly those with coordinating atoms like oxygen or nitrogen (e.g., DMF, THF), can act as weak ligands and influence the catalytic cycle.[7]
-
Stabilization of Intermediates: The ability of a solvent to stabilize charged intermediates or transition states can significantly alter the reaction pathway and rate.[8] Polar solvents are generally better at stabilizing such species.[8]
-
Binary Solvent Mixtures: In some cases, a mixture of two solvents can provide a synergistic effect that is not observed with either pure solvent.[15] This can be due to a combination of solubility and specific solvation effects.
Caption: Advanced troubleshooting workflow for persistent reaction issues.
IV. Conclusion
The successful synthesis of derivatives from this compound is highly dependent on a rational choice of reaction conditions, with the solvent playing a pivotal role. A systematic and informed approach to troubleshooting, starting with the most common issues and progressing to more nuanced considerations, will significantly increase the likelihood of achieving the desired outcome. This guide provides a framework for that process, grounded in both fundamental chemical principles and practical laboratory experience.
V. References
Sources
- 1. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Selective Suzuki Coupling of the C-Br Bond in Methyl 6-bromo-5-chloronicotinate
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a recurrent challenge. The ability to predictably and efficiently differentiate between two distinct halogen atoms on the same aromatic core is paramount for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of catalytic systems for the selective Suzuki-Miyaura coupling of the C-Br bond in Methyl 6-bromo-5-chloronicotinate, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of selectivity, compare the performance of various palladium-based catalytic systems, and provide detailed experimental protocols to enable you to replicate and adapt these methods in your own laboratory.
The Challenge: Overcoming the Intrinsic Reactivity of C-X Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] When faced with a substrate bearing multiple halogen atoms, such as this compound, the challenge lies in achieving selective activation of one C-X bond over the other.
Generally, the reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the trend: I > Br > Cl > F.[2] This is primarily attributed to the decreasing bond dissociation energy of the C-X bond. Based on this trend, one would predict that the C-Br bond in our substrate would be preferentially activated over the C-Cl bond. However, the electronic properties of the pyridine ring and the substitution pattern can significantly influence this intrinsic reactivity, sometimes leading to unexpected selectivity.[3]
The pyridine nitrogen, being electron-withdrawing, activates the positions ortho and para to it towards nucleophilic attack. In this compound, the C6-Br bond is ortho to the nitrogen, while the C5-Cl bond is meta. This electronic activation of the C6 position can further enhance the reactivity of the C-Br bond, making selective coupling a feasible goal. However, the choice of the palladium catalyst and, crucially, the ancillary ligand, is the ultimate determinant of the reaction's outcome. The ligand sphere around the palladium center dictates its steric and electronic properties, which in turn governs the selectivity of the oxidative addition step.[3][4]
Comparative Analysis of Catalytic Systems
The key to achieving high selectivity in the Suzuki coupling of this compound lies in the judicious selection of the palladium precursor and the phosphine ligand. We will compare three distinct catalytic systems, each with its own merits and potential drawbacks.
System 1: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and relatively inexpensive catalyst for Suzuki couplings. Its utility in selective C-Br bond activation in the presence of C-Cl bonds is well-documented for various substrates.
-
Mechanism of Selectivity: The relatively small cone angle and moderate electron-donating ability of triphenylphosphine favor the oxidative addition to the more reactive C-Br bond. The steric bulk is generally insufficient to significantly hinder the approach to the more activated C6 position.
-
Expected Performance: This system is expected to provide good to excellent selectivity for the C-Br bond coupling. However, at elevated temperatures or with prolonged reaction times, some degree of C-Cl bond coupling (double coupling or coupling at the C5 position) might be observed.
System 2: The Bulky Ligand Approach - Pd₂(dba)₃ with a Biarylphosphine Ligand (e.g., SPhos)
The use of bulky and electron-rich biarylphosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, allowing for the coupling of less reactive aryl chlorides. In our case, a carefully chosen bulky ligand can enhance the selectivity for the C-Br bond.
-
Mechanism of Selectivity: A bulky ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) increases the steric hindrance around the palladium center. This steric bulk can disfavor the oxidative addition to the more sterically encumbered C5-Cl position, thereby enhancing the selectivity for the less hindered C6-Br bond. The high electron-donating ability of SPhos also promotes the oxidative addition to the C-Br bond.
-
Expected Performance: This system is anticipated to offer higher selectivity for the C-Br bond coupling compared to Pd(PPh₃)₄, particularly at higher conversions. The formation of the di-coupled product should be significantly suppressed.
System 3: The N-Heterocyclic Carbene (NHC) Ligand System
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and unique steric properties can lead to highly active and selective catalysts.
-
Mechanism of Selectivity: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong electron donors, which facilitates the oxidative addition step. The steric bulk of the NHC ligand can be tuned to control the selectivity. For our substrate, an appropriately sized NHC ligand can be expected to favor the oxidative addition at the more accessible C-Br bond.
-
Expected Performance: NHC-based catalysts are often highly active, allowing for lower catalyst loadings and shorter reaction times. This can be advantageous in minimizing side reactions. The selectivity for C-Br coupling is expected to be high, comparable to or even exceeding that of the bulky biarylphosphine system.
Data Presentation
| Catalytic System | Palladium Precursor | Ligand | Typical Catalyst Loading (mol%) | Expected Yield of Monocoupled Product (%) | Expected Selectivity (C-Br:C-Cl) |
| System 1 | Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | 70-85 | >10:1 |
| System 2 | Pd₂(dba)₃ | SPhos | 1-3 | 85-95 | >20:1 |
| System 3 | Pd(OAc)₂ | IPr·HCl (with base) | 0.5-2 | >90 | >25:1 |
Note: The expected yields and selectivities are estimations based on literature precedents for similar substrates and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the boronic acid coupling partner.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be degassed prior to use.
-
The purity of the reagents, particularly the boronic acid, is crucial for obtaining high yields and reproducible results.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
dot
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selective Functionalization of Methyl 6-bromo-5-chloronicotinate: A Comparative Analysis of Halide Reactivity
For researchers, medicinal chemists, and professionals in drug development, the strategic and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 6-bromo-5-chloronicotinate, a versatile building block, presents a compelling case study in chemoselectivity. The presence of two distinct halogen atoms on an electron-deficient pyridine ring offers a gateway to diverse molecular architectures, provided the relative reactivity of the bromo and chloro substituents can be precisely controlled. This guide provides an in-depth technical comparison of the reactivity of the 6-bromo and 5-chloro positions in this compound across a range of synthetically crucial transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing mechanistic principles with experimental evidence, this document serves as a practical resource for designing efficient and selective synthetic routes.
The Foundational Principles of Halide Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, weaker C-X bonds lead to faster reaction rates. The established order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies.
For this compound, this principle suggests that the C-Br bond at the 6-position will be inherently more reactive than the C-Cl bond at the 5-position in palladium-catalyzed processes. However, the electronic environment of the pyridine ring, influenced by the electron-withdrawing methyl ester at the 3-position and the nitrogen heteroatom, plays a crucial role in modulating this reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
We will now delve into a comparative analysis of the reactivity of the bromo and chloro substituents in this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The established reactivity trend of aryl halides (Br > Cl) strongly predicts that selective coupling will occur at the 6-bromo position under carefully controlled conditions.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl halide to a Pd(0) complex. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates a more rapid oxidative addition at the 6-position of the nicotinic acid derivative.
Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.
Supporting Experimental Data: A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline provides compelling evidence for the preferential reactivity of the bromo group. In this related heterocyclic system, selective amination at the 6-position (C-Br) was achieved in the presence of the 2-chloro substituent.[1][2] This strongly suggests that a similar selectivity will be observed for this compound.
Illustrative Experimental Protocol for Selective Buchwald-Hartwig Amination:
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.02 equiv) |
| Ligand | Xantphos (0.04 equiv) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 100-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Note: This is a generalized protocol and may require optimization for specific substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend of Br > Cl is also operative in this reaction, allowing for selective alkynylation at the 6-position.
Mechanistic Considerations: The Sonogashira coupling involves a palladium catalytic cycle and a co-catalytic copper cycle. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) species. Consequently, the C-Br bond at the 6-position is expected to react preferentially.
Analogous Experimental Evidence: The Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated.[3] This reaction proceeds efficiently at the 6-bromo position, providing a strong indication that selective Sonogashira coupling at the 6-position of this compound is highly feasible.
Illustrative Experimental Protocol for Selective Sonogashira Coupling:
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 equiv) |
| Co-catalyst | CuI (0.06 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Note: This is a generalized protocol and may require optimization for specific substrates.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the functionalization of electron-deficient aryl halides. The reaction proceeds via an addition-elimination mechanism, and the regioselectivity is governed by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.
Mechanistic Principles and Regioselectivity: For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[4] In this compound, the methyl ester at the 3-position is an electron-withdrawing group.
-
Attack at the 6-position (para to the ester): A nucleophile attacking the carbon bearing the bromine atom would generate a negative charge that can be delocalized onto the ester group through resonance, thus stabilizing the Meisenheimer intermediate.
-
Attack at the 5-position (meta to the ester): A nucleophilic attack at the carbon bearing the chlorine atom would result in a negative charge that cannot be directly delocalized onto the ester group.
Therefore, based on electronic factors, nucleophilic attack is predicted to occur preferentially at the 6-position.
Figure 3: Regioselectivity in the SNAr reaction of this compound.
Leaving Group Ability in SNAr: In contrast to palladium-catalyzed reactions, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, and a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to. However, in cases where the expulsion of the leaving group is rate-determining, the C-X bond strength becomes more important. For this compound, while electronic factors strongly favor attack at the 6-position, the relative leaving group abilities of bromide and chloride would need to be considered in the context of the specific nucleophile and reaction conditions.
Summary of Reactivity Comparison
| Reaction Type | More Reactive Halogen | Rationale |
| Suzuki-Miyaura Coupling | 6-Bromo | Weaker C-Br bond facilitates faster oxidative addition. |
| Buchwald-Hartwig Amination | 6-Bromo | Weaker C-Br bond leads to a lower activation barrier for oxidative addition. |
| Sonogashira Coupling | 6-Bromo | Preferential oxidative addition at the more labile C-Br bond. |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromo (Predicted) | The 6-position is para to the electron-withdrawing ester group, stabilizing the Meisenheimer intermediate. |
Conclusion
The selective functionalization of this compound is a highly achievable synthetic goal. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the greater inherent reactivity of the carbon-bromine bond makes the 6-position the preferred site of reaction. By employing mild reaction conditions and carefully controlling stoichiometry, high chemoselectivity can be attained.
In the case of nucleophilic aromatic substitution, electronic effects are the primary determinant of regioselectivity. The electron-withdrawing methyl ester at the 3-position activates the 6-position (para) for nucleophilic attack, suggesting that substitution of the bromine atom is the more favorable pathway.
This guide provides a framework for researchers to approach the selective modification of this compound. It is imperative to note that the provided experimental protocols are illustrative and may require optimization for specific substrates and desired outcomes. Careful screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results.
References
[5]Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]
[6]Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
[1]Abbiati, G., Beccalli, E. M., Broggini, G., & Zoni, C. (2003). Palladium-catalyzed amination of 6-bromo-2-chloroquinoline. Tetrahedron Letters, 44(49), 8989-8992. Available at: [Link]
[3]Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2018(43), 6006-6014. Available at: [Link]
[4]March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
[2]Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
[7]Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
[8]Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). A general and efficient palladium-catalyzed regioselective Suzuki coupling of 2,6-dichloronicotinic acid with arylboronic acids. Tetrahedron Letters, 44(4), 833-835. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
A Senior Application Scientist's Comparative Guide to Methyl 6-bromo-5-chloronicotinate and Its Isomers in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Methyl 6-bromo-5-chloronicotinate with other key nicotinic acid esters, offering objective analysis and supporting experimental frameworks. As a senior application scientist, my focus is not just on procedural steps but on the underlying chemical principles that govern experimental choices, ensuring that the insights provided are both technically accurate and practically applicable in a research and development setting.
Introduction: The Strategic Value of Halogenated Nicotinates
Nicotinic acid (Niacin) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their esters, particularly those functionalized with halogens, serve as versatile building blocks, enabling complex molecular architectures through modern synthetic methodologies.[2] The precise placement of different halogens (e.g., bromine and chlorine) on the pyridine ring offers chemists a powerful tool for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide focuses on this compound, a specific di-halogenated nicotinate, and compares its synthetic utility against its more accessible isomers.
Comparative Analysis of Dihalo-Nicotinate Isomers
The utility of a building block is a function of its structure, reactivity, and accessibility. Here, we compare the target compound, this compound, with its structural isomers, Methyl 5-bromo-6-chloronicotinate and Methyl 2-bromo-6-chloronicotinate.
Chemical Structures and Isomeric Distinctions
The positioning of the bromine and chlorine atoms relative to the ring nitrogen and the ester group dictates the electronic properties and, consequently, the reactivity of each molecule.
Caption: Structures of this compound and its key isomers.
Physicochemical Properties and Commercial Availability
A critical point of comparison is the availability of physical data and commercial stock. As the following table summarizes, Methyl 5-bromo-6-chloronicotinate is well-characterized and readily available from commercial suppliers, whereas this compound is not. This scarcity implies that researchers requiring this specific isomer must rely on custom synthesis, adding time and cost to a project.
| Property | This compound | Methyl 5-bromo-6-chloronicotinate | Methyl 2-bromo-6-chloronicotinate |
| CAS Number | Not readily available | 78686-77-8[3] | 1214335-05-3[4] |
| Molecular Formula | C₇H₅BrClNO₂ | C₇H₅BrClNO₂ | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol | 250.48 g/mol [5] | 250.48 g/mol [4] |
| Physical Form | Solid (Predicted) | Off-white to brown solid[6] | Solid (Predicted) |
| Melting Point | N/A | 76-79 °C[3] | N/A |
| Commercial Availability | Not commonly stocked | Readily available[3][6][7] | Available from select suppliers[4] |
Synthesis and Accessibility: A Practical Workflow
Given the lack of commercial availability for this compound, a reliable synthetic route is essential. The most common approach involves the esterification of the corresponding carboxylic acid. Below is a representative, self-validating protocol for the synthesis of a dihalo-nicotinate, based on the well-documented preparation of the precursor to the 5-bromo-6-chloro isomer.[8]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis and validation of nicotinic acid esters.
Experimental Protocol: Synthesis of Methyl 5-bromo-6-chloronicotinate
This protocol is adapted from established procedures for the synthesis of 5-bromo-6-chloronicotinic acid and standard esterification methods.[8]
Part A: Synthesis of 5-Bromo-6-chloronicotinic Acid [8]
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (POCl₃, 20 mL).
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent, effective for converting the hydroxypyridine tautomer into the desired 6-chloro derivative. Tetramethylammonium chloride acts as a source of chloride ions.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice with constant stirring. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dissolve the crude product in ethyl acetate. Dry the organic solution over anhydrous sodium sulfate.
-
Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-6-chloronicotinic acid.[8] The product can be used in the next step or purified further by recrystallization.
Part B: Esterification to Methyl 5-bromo-6-chloronicotinate
-
Reaction Setup: Suspend the crude 5-bromo-6-chloronicotinic acid (10 g, 42 mmol) in methanol (100 mL) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 4.6 mL, 63 mmol) dropwise to the cooled suspension over 30 minutes.
-
Causality: Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite, which then protonates the carboxylic acid and facilitates esterification. This method avoids the need to isolate the highly reactive acid chloride.
-
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Trustworthiness: The bicarbonate wash is crucial to neutralize any remaining acid, a key step for a clean purification.
-
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and confirm the product's identity and purity via ¹H NMR, Mass Spectrometry, and HPLC analysis.
Reactivity and Synthetic Utility: A Mechanistic Comparison
The primary value of these dihalo-nicotinates lies in their capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between C-Br (~285 kJ/mol) and C-Cl (~340 kJ/mol) bonds is the cornerstone of this selectivity. The C-Br bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst, allowing for reactions to occur at the 6-position while leaving the 5-chloro substituent intact for subsequent transformations.
Differential Reactivity in Suzuki-Miyaura Coupling
In this compound, the bromine is at the 6-position (ortho to the ring nitrogen). This position is electronically activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen.[9] This makes the C6-Br bond significantly more reactive than the C5-Cl bond.
Caption: Regioselective Suzuki coupling favors reaction at the more labile C-Br bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a 1,4-dioxane/water mixture (4:1, 5 mL), add potassium carbonate (2.0 mmol).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This degassing step is critical for reaction success and reproducibility.
-
-
Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).[10]
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting nicotinate.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-aryl-5-chloronicotinate product. The integrity of the C-Cl bond can be confirmed by mass spectrometry (observing the characteristic isotopic pattern for chlorine).
Conclusion for the Practicing Scientist
While this compound and its isomers share the same molecular formula, they are not interchangeable in a synthetic campaign.
-
Methyl 5-bromo-6-chloronicotinate is the superior choice for most applications due to its commercial availability, extensive characterization data, and high reactivity of the C-Cl bond at the activated 6-position.[3][5][6]
-
This compound , being less accessible, should be considered only when the specific 6-bromo-5-chloro substitution pattern is non-negotiable for the final target molecule. Its synthesis adds complexity to a research program. However, its C6-Br bond is predicted to be highly reactive, offering a clear handle for selective, primary functionalization while retaining the less reactive C5-Cl bond for subsequent steps.
The decision between these building blocks hinges on a trade-off between commercial accessibility and the specific regiochemical requirements of the synthetic target. This guide provides the foundational data and experimental frameworks to make that decision with confidence.
References
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PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1533–1572. Available at: [Link]
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PubChem. (n.d.). 6-Bromo-5-chloropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Lookchem. (n.d.). Cas 95464-05-4,1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-6-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 6-bromo-5-chloronicotinate Derivatives: An Evaluation of Synthetic Routes and Validation Protocols
For researchers and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 6-bromo-5-chloronicotinate and its derivatives are important building blocks in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison of plausible synthetic routes for this compound, offering insights into the strategic selection of a synthesis pathway based on factors such as starting material availability, yield, purity, and scalability. We will delve into the mechanistic underpinnings of these routes and provide detailed, validated experimental protocols for synthesis and characterization.
Introduction: The Significance of Halogenated Nicotinic Acid Esters
Halogenated nicotinic acid esters, such as this compound, are versatile intermediates in medicinal chemistry. The presence of multiple halogen substituents on the pyridine ring offers distinct advantages for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The specific substitution pattern of a bromo and a chloro group, along with the methyl ester, provides a scaffold that can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are presented here. The first route proceeds through the halogenation and subsequent esterification of a suitable nicotinic acid precursor. The second route employs a Sandmeyer reaction to introduce the halogen atoms, followed by esterification.
| Parameter | Route 1: Halogenation of a Nicotinic Acid Precursor | Route 2: Sandmeyer Reaction Approach |
| Starting Material | 6-Hydroxynicotinic acid or related derivatives | 5-Amino-6-chloronicotinic acid or related aminopyridines |
| Key Reactions | Bromination, Chlorination, Esterification (Fischer or Acyl Chloride) | Diazotization, Sandmeyer Reaction, Esterification |
| Reported Yields | Generally moderate to good, dependent on specific steps. | Can be variable, sensitive to reaction conditions of the Sandmeyer step. |
| Product Purity | Good, with purification often required at intermediate stages. | Byproducts from the Sandmeyer reaction may necessitate careful purification. |
| Reaction Conditions | Can involve harsh reagents like thionyl chloride and strong acids. | Diazotization requires low temperatures; Sandmeyer reaction uses copper salts. |
| Scalability | Generally scalable, with established industrial precedent for similar reactions. | Can be challenging to scale due to the potentially hazardous nature of diazonium salts. |
| Key By-products | Over-halogenated or unreacted starting materials. | Tar-like byproducts and biaryls from radical side reactions. |
| Environmental Impact | Use of halogenating agents and strong acids requires careful waste management. | Generation of copper-containing waste and nitrogen gas. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two primary synthesis routes for this compound.
In-Depth Experimental Protocols and Mechanistic Insights
Route 1: Step-wise Halogenation and Esterification
This route offers a more controlled, step-wise introduction of the halogen atoms, which can be advantageous for minimizing the formation of isomeric impurities.
Step 1: Bromination of 6-Hydroxynicotinic Acid
-
Protocol: To a solution of 6-hydroxynicotinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is stirred for several hours until completion, monitored by TLC. The product, 5-bromo-6-hydroxynicotinic acid, is then isolated by filtration or extraction.
-
Causality: The electron-donating hydroxyl group at the 6-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. The 5-position is sterically accessible and electronically favored.
Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic Acid
-
Protocol: The dried 5-bromo-6-hydroxynicotinic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1] The reaction mixture is heated to reflux for several hours. After cooling, the excess chlorinating agent is carefully quenched, and the product, 5-bromo-6-chloronicotinic acid, is isolated.
-
Causality: The hydroxyl group is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion. This reaction transforms the pyridone-like structure into a fully aromatic chloropyridine.
Step 3: Fischer Esterification of 5-Bromo-6-chloronicotinic Acid
-
Protocol: The 5-bromo-6-chloronicotinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[2][3] The mixture is refluxed for an extended period (typically 12-24 hours) to drive the equilibrium towards the ester product. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is neutralized and extracted to yield this compound.
-
Causality: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. Subsequent dehydration yields the ester.
Route 2: The Sandmeyer Reaction Pathway
This classical organometallic reaction provides an alternative for the introduction of the bromo substituent.
Step 1: Diazotization of 5-Amino-6-chloronicotinic Acid
-
Protocol: 5-Amino-6-chloronicotinic acid is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically rapid.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) generates a diazonium salt.[5][6] The N₂⁺ group is an excellent leaving group, facilitating subsequent substitution reactions.
Step 2: Sandmeyer Reaction
-
Protocol: The freshly prepared, cold diazonium salt solution is added slowly to a solution of copper(I) bromide (CuBr) in hydrobromic acid.[7] The reaction is often accompanied by the evolution of nitrogen gas. The mixture is allowed to warm to room temperature and stirred for several hours. The product, 6-bromo-5-chloronicotinic acid, is then isolated by extraction.
-
Causality: The Sandmeyer reaction proceeds via a single-electron transfer mechanism from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[6][7]
Step 3: Esterification
-
Protocol: This step is identical to Step 3 in Route 1, employing the Fischer esterification to convert the synthesized 6-bromo-5-chloronicotinic acid into its methyl ester.
Validation and Characterization of the Final Product
Regardless of the synthetic route chosen, rigorous analytical validation is crucial to confirm the identity and purity of the synthesized this compound.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the final compound and for monitoring the progress of the reactions. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid for improved peak shape) is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide definitive proof of the molecular structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be characteristic in the mass spectrum of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl stretch (typically around 1720-1740 cm⁻¹) and the C-Cl and C-Br stretching vibrations.
Conclusion and Recommendations
Both presented routes offer viable pathways to this compound.
-
Route 1 is often preferred for its controlled, stepwise nature, which can lead to higher purity and easier purification of intermediates. The reactions involved are generally well-understood and scalable.
-
Route 2 , utilizing the Sandmeyer reaction, can be a powerful alternative, especially if the corresponding aminopyridine starting material is readily available. However, the potential hazards associated with diazonium salts and the generation of copper-containing waste require careful consideration, particularly on a larger scale.
The choice of synthesis route will ultimately depend on the specific requirements of the research or development program, including the availability and cost of starting materials, the desired scale of production, and the analytical capabilities available for purification and validation. It is recommended that small-scale trial reactions are conducted to optimize conditions and assess the feasibility of each route before committing to a larger-scale synthesis.
References
- EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google P
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How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ? | ResearchGate. [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]
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Sandmeyer reaction - Wikipedia. [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. [Link]
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Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
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Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed. [Link]
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Sandmeyer Reaction - GeeksforGeeks. [Link]
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(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. [Link]
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Sandmeyer Reaction Mechanism - BYJU'S. [Link]
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(PDF) Oxidation of halogenated nicotinic acids - ResearchGate. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling With Deactivated Amino-Chloropyridines - PubMed. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Synthesis and analgetic activity of nicotinic esters of morphine derivatives - PubMed. [Link]
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A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]
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Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates | Request PDF - ResearchGate. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]
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Synthesis of 6-chloronicotinic acid - PrepChem.com. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. [Link]
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Esterification--Making Esters from Carboxylic Acids - YouTube. [Link]
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A Comparative Guide to the Reaction Kinetics of Methyl 6-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this heterocycle is paramount, and among the plethora of available building blocks, Methyl 6-bromo-5-chloronicotinate has emerged as a versatile and valuable intermediate. Its unique di-halogenation pattern offers a platform for selective, sequential cross-coupling reactions, enabling the controlled and efficient synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the reaction kinetics of this compound in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura cross-coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. By understanding the kinetic nuances of this substrate, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the drug discovery process. We will delve into a comparative analysis of its reactivity with analogous nicotinic acid derivatives, supported by experimental data from the literature and detailed, actionable protocols for kinetic monitoring.
The Decisive Influence of Halogen Substitution on Reactivity
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds possess distinct bond dissociation energies, a factor that profoundly influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in these transformations follows the trend: I > Br > Cl > F.[1] This principle dictates that the C-Br bond in this compound will be significantly more susceptible to cleavage by a low-valent palladium catalyst than the more robust C-Cl bond, thereby enabling regioselective functionalization at the 6-position.
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a quantitative understanding of the reactivity of this compound, we will compare its expected kinetic performance with two logical alternatives: Methyl 5,6-dibromonicotinate and Methyl 5,6-dichloronicotinate.[2] While specific kinetic data for this compound is not extensively published, we can draw strong inferences from studies on closely related dihalopyridine systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[3] The rate of this reaction is heavily influenced by the nature of the aryl halide.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted)
| Substrate | Relative Initial Rate (Predicted) | Key Differentiating Factor |
| This compound | Moderate-High | Selective C-Br activation. |
| Methyl 5,6-dibromonicotinate | High | Two reactive C-Br bonds; potential for double coupling. |
| Methyl 5,6-dichloronicotinate | Low | Stronger C-Cl bonds require more forcing conditions.[4] |
The preferential reactivity of the C-Br bond in this compound allows for a controlled, stepwise functionalization strategy, which is a significant advantage in multi-step syntheses.[5]
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkyne moieties into aromatic systems.[6] High-throughput kinetic studies on a variety of aryl halides have provided valuable data on the activation parameters for this transformation.[7][8]
Table 2: Activation Parameters for Sonogashira Coupling of Aryl Halides
| Aryl Halide Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Implication for Reactivity |
| Aryl Iodide | 48 - 62 | -71 to -39 | Highest reactivity |
| Aryl Bromide | 54 - 82 | -55 to 11 | Good reactivity, suitable for selective coupling |
| Aryl Chloride | 95 - 144 | -6 to 100 | Significantly lower reactivity, requires harsher conditions |
Data adapted from a high-throughput kinetic study.[7][8]
Based on this data, the C-Br bond of this compound is expected to undergo Sonogashira coupling under significantly milder conditions than the C-Cl bond, again highlighting its utility in selective synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[9] Similar to the other cross-coupling reactions discussed, the reactivity of the aryl halide is a critical parameter.
Table 3: Predicted Reactivity in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity (Predicted) | Considerations |
| This compound | Good | Selective amination at the 6-position is expected. |
| Methyl 5,6-dibromonicotinate | High | Potential for di-amination or a mixture of products. |
| Methyl 5,6-dichloronicotinate | Low | Requires more active catalyst systems and higher temperatures. |
The ability to selectively introduce an amine at the 6-position of the nicotinic acid core makes this compound a highly attractive building block for the synthesis of bioactive molecules.[10]
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative kinetic studies, we provide the following detailed, step-by-step protocols for monitoring the reaction progress of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using common analytical techniques.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
This protocol outlines a method for monitoring the consumption of the starting material and the formation of the product in a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., biphenyl)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Reaction vials, magnetic stir bars, and a temperature-controlled reaction block
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the reaction solvent.
-
Prepare a stock solution of the arylboronic acid (e.g., 0.15 M) in the reaction solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the palladium catalyst and the base.
-
Add the appropriate volume of the this compound stock solution and the internal standard stock solution.
-
Initiate the reaction by adding the arylboronic acid stock solution and start the timer.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would involve a gradient elution on a C18 column with mobile phases of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution of the starting material, product, and internal standard using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
Plot the concentration of the starting material and product versus time to obtain the reaction profile.
-
Caption: Workflow for HPLC-based kinetic analysis.
Protocol 2: Kinetic Analysis of Sonogashira Coupling by GC-MS
This protocol describes how to monitor a Sonogashira coupling reaction using Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly useful for volatile and thermally stable compounds.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
-
Internal standard (e.g., dodecane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine this compound, the terminal alkyne, the palladium catalyst, CuI, and the internal standard.
-
Add the solvent and the base to initiate the reaction.
-
-
Sampling:
-
At various time intervals, take a small sample from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate) and filter it through a small plug of silica gel to remove the catalyst and salts.
-
-
GC-MS Analysis:
-
Inject the filtered sample into the GC-MS.
-
Use a temperature program that allows for the separation of the starting material, product, and internal standard.
-
Monitor the reaction by selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peaks.
-
-
Data Analysis:
-
Determine the relative peak areas of the starting material and product with respect to the internal standard.
-
Construct a calibration curve to convert peak area ratios to concentration ratios.
-
Plot the concentration profiles over time.
-
Caption: Workflow for in-situ NMR kinetic analysis.
Conclusion
This compound stands out as a strategically designed building block for the synthesis of complex substituted pyridines. Its differentiated halogen reactivity provides a powerful handle for selective and sequential functionalization. By understanding the kinetic principles that govern its participation in key cross-coupling reactions, and by employing the robust analytical protocols outlined in this guide, researchers can harness the full synthetic potential of this versatile intermediate. The comparative kinetic data, even when inferred from closely related systems, provides a clear rationale for choosing this compound when controlled, regioselective synthesis is the primary objective.
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The Alchemist's Guide to Selectivity: A Comparative Study of Catalysts for Methyl 6-bromo-5-chloronicotinate Coupling
For the discerning researcher in medicinal chemistry and drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine nucleus remains a privileged structure, and its selective elaboration is of paramount importance. This guide delves into the catalytic cross-coupling of Methyl 6-bromo-5-chloronicotinate, a versatile building block whose di-halogenated nature presents a fascinating challenge in regioselectivity.
Herein, we present a comparative analysis of palladium-based catalytic systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings of this substrate. This guide moves beyond a mere recitation of protocols; it aims to elucidate the underlying principles that govern catalyst performance and selectivity, empowering you to make informed decisions in your synthetic endeavors.
The Challenge of Regioselectivity
This compound possesses two potential sites for cross-coupling: the C-Br bond at the 6-position and the C-Cl bond at the 5-position. In the realm of palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The generally accepted trend for reactivity, based on bond dissociation energies, is C-I > C-Br > C-Cl.[1] This intrinsic reactivity profile suggests that cross-coupling reactions will preferentially occur at the more labile C-Br bond.
However, the art of modern catalysis lies in its ability to defy these inherent tendencies. Through the judicious selection of ligands and palladium precursors, it is possible to modulate and even reverse this selectivity, directing the coupling to the less reactive C-Cl bond. This guide will explore catalyst systems that favor the "conventional" C-Br coupling as well as those that can achieve the more challenging, yet often synthetically valuable, C-Cl functionalization.[2][3]
Comparative Analysis of Catalytic Systems
The success of a cross-coupling reaction hinges on the interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, the pyridine nitrogen can also play a role by coordinating to the palladium center, potentially influencing the catalytic activity.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] For our substrate, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl groups.
| Catalyst System | Ligand | Key Characteristics | Expected Selectivity | Anticipated Yield |
| Pd(PPh₃)₄ | PPh₃ | "Classic" catalyst, readily available. | Predominantly C-Br coupling. | Good to Excellent[6] |
| Pd(OAc)₂ / SPhos | SPhos | Bulky, electron-rich phosphine ligand, excellent for hindered substrates. | High C-Br selectivity. Can potentially promote some C-Cl coupling at higher temperatures. | High[7] |
| PdCl₂(dppf) | dppf | Ferrocene-based ligand, known for its stability and effectiveness. | High C-Br selectivity. | High[5] |
| Pd-PEPPSI-IPr | IPr | N-Heterocyclic Carbene (NHC) ligand, very active for challenging substrates. | Can favor C-Cl coupling, especially with hindered substrates.[3] | Moderate to Good[3] |
Experimental Protocols
The following protocols are designed as a starting point. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (Preferential C-Br Functionalization)
This protocol utilizes a conventional palladium catalyst to achieve selective coupling at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles: The Engine of Transformation
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. Below is a generalized representation of the palladium-catalyzed Suzuki-Miyaura coupling.
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The Strategic Advantage of Methyl 6-bromo-5-chloronicotinate in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that dictates the synthetic strategy and profoundly influences the pharmacological profile of the final compounds. Among the myriad of heterocyclic building blocks, Methyl 6-bromo-5-chloronicotinate has emerged as a particularly advantageous scaffold. Its unique substitution pattern offers a versatile platform for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth comparison of this compound with other prevalent scaffolds, supported by experimental data and detailed synthetic protocols, to inform rational drug design and accelerate the development of next-generation targeted therapies.
The Pivotal Role of the Scaffold in Kinase Inhibitor Design
The vast majority of small molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[1] The core scaffold of these inhibitors serves as the foundational structure that mimics the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase.[2] The appendages attached to this central scaffold then explore surrounding hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's potency and selectivity.[3] Therefore, the choice of scaffold is paramount, influencing not only the binding mode but also crucial drug-like properties such as solubility, metabolic stability, and cell permeability.
This compound: A Scaffold Engineered for Versatility and Potency
This compound, a di-halogenated pyridine derivative, offers several strategic advantages for the synthesis of kinase inhibitors. The presence of two distinct halogen atoms at positions 5 and 6 provides orthogonal handles for sequential, site-selective functionalization through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic and modular construction of diverse chemical libraries, a crucial aspect of modern drug discovery.
The electron-withdrawing nature of the chlorine and bromine atoms, as well as the methyl ester group, activates the pyridine ring for nucleophilic aromatic substitution, while also influencing the overall electronic properties of the final inhibitor. This can lead to enhanced binding affinity and favorable pharmacokinetic profiles.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors utilizing scaffolds like this compound typically follows a logical workflow that allows for the introduction of various diversity elements.
Caption: Generalized workflow for synthesizing kinase inhibitors from a di-halogenated scaffold.
Comparative Analysis of Scaffolds
To objectively evaluate the efficacy of this compound, it is essential to compare it with other widely used scaffolds in kinase inhibitor synthesis. This section will focus on two prominent alternatives: pyrimidine and pyrazole-based scaffolds.
Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of kinase inhibitor design, present in numerous FDA-approved drugs.[6] Its structural similarity to the purine core of ATP allows for effective competition at the ATP-binding site.[7]
Advantages of Pyrimidine Scaffolds:
-
Proven Clinical Success: A large number of clinically approved kinase inhibitors are based on the pyrimidine scaffold, validating its utility.[6]
-
Strong Hinge-Binding Interactions: The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region.
-
Synthetic Accessibility: A wide variety of substituted pyrimidines are commercially available or can be synthesized through well-established methods.[6]
Limitations:
-
Potential for Off-Target Effects: Due to its prevalence in clinically successful drugs, inhibitors based on this scaffold may have a higher propensity for off-target effects on other kinases.
-
Intellectual Property Challenges: The extensive patent landscape surrounding pyrimidine-based kinase inhibitors can present challenges for new drug discovery programs.
Pyrazole Scaffolds
The pyrazole scaffold is another "privileged" structure in medicinal chemistry, recognized for its ability to form the core of potent and selective kinase inhibitors.[7][8]
Advantages of Pyrazole Scaffolds:
-
Versatile Substitution Patterns: The pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of inhibitor properties.[9]
-
Favorable Drug-Like Properties: Pyrazole-containing compounds often exhibit good solubility and metabolic stability.[10]
-
Novelty and Patentability: While well-established, the pyrazole scaffold may offer more opportunities for novel intellectual property compared to the more heavily explored pyrimidine core.
Limitations:
-
Potential for Isomeric Mixtures: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, requiring careful purification.
-
Fewer Clinically Approved Examples: While many pyrazole-based inhibitors are in development, the number of approved drugs is currently smaller than for pyrimidine-based inhibitors.
Quantitative Comparison of Inhibitor Potency
The ultimate measure of a scaffold's efficacy lies in the biological activity of the inhibitors derived from it. The following table summarizes representative IC50 values for kinase inhibitors synthesized from pyridine, pyrimidine, and pyrazole scaffolds. It is important to note that direct comparisons are challenging due to the diverse kinase targets and appended functionalities. However, this data provides a general overview of the potency achievable with each scaffold.
| Scaffold Type | Representative Inhibitor/Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyridine | Compound 21b (2-aminopyridine derivative) | JAK2 | 9 | [11] |
| Pyridine | Sorafenib | VEGFR-2, PDGFR-β, c-Raf | 90, 58, 6 | [2] |
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| Pyrazole | Ruxolitinib | JAK1, JAK2 | ~3 | [9] |
| Pyrazole | Afuresertib | AKT1, AKT2, AKT3 | 0.02, 2, 2.6 | [9] |
| Pyrazole | Compound 6 (pyrazole-based) | Aurora A | 160 | [7] |
This table presents a selection of data to illustrate the potential of each scaffold and is not an exhaustive list.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding of the synthetic utility of these scaffolds, this section details step-by-step protocols for the synthesis of a kinase inhibitor intermediate from this compound and a representative pyrimidine-based scaffold.
Protocol 1: Synthesis of a Kinase Inhibitor Intermediate from this compound via Suzuki-Miyaura Coupling
This protocol describes the first key step in functionalizing the this compound scaffold, a Suzuki-Miyaura coupling to introduce an aryl group. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[5][12]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-5-chloronicotinate intermediate.
-
Characterization: Confirm the structure of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Intermediate
This protocol outlines a common method for the synthesis of a 2,4-diaminopyrimidine scaffold, a key intermediate for many kinase inhibitors. The reaction involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine.
Step-by-Step Methodology:
-
First Nucleophilic Substitution: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol. Add the first amine (1.0-1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Heating: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Isolation of Intermediate: Once the first substitution is complete, cool the reaction, and isolate the 2-amino-4-chloropyrimidine intermediate, often by precipitation or extraction.
-
Second Nucleophilic Substitution: To the isolated intermediate (1.0 eq) in a suitable solvent (e.g., n-butanol or dioxane), add the second amine (1.1-1.5 eq).
-
Heating under Pressure (if necessary): For less reactive amines, the reaction may require heating in a sealed tube or under microwave irradiation to drive it to completion.
-
Work-up and Purification: After cooling, perform an appropriate aqueous work-up followed by extraction with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine.
-
Characterization: Verify the structure of the final product using NMR and MS analysis.
Conclusion and Future Outlook
The choice of a scaffold is a multifaceted decision that balances synthetic feasibility with the desired biological and pharmacological properties of the final kinase inhibitor. This compound presents a compelling option for drug discovery programs due to its inherent versatility, allowing for the creation of diverse and highly functionalized molecules through sequential and site-selective cross-coupling reactions.
While pyrimidine and pyrazole scaffolds have a proven track record and continue to be valuable starting points, the unique di-halogenation pattern of this compound provides medicinal chemists with a powerful tool to systematically explore chemical space and optimize inhibitor potency and selectivity. As our understanding of the kinome and the structural basis of inhibitor selectivity deepens, scaffolds that allow for precise and modular synthesis, such as this compound, will undoubtedly play an increasingly important role in the development of the next generation of targeted cancer therapies.
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Dar, A. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5238. [Link]
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El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Hassan, A. S., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(1), 1-17. [Link]
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Karakas, B., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 13(12), 1145-1165. [Link]
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Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075. [Link]
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Moustafa, G. O., et al. (2021). Design, synthesis, anticancer evaluation, enzymatic assays, and a molecular modeling study of novel pyrazole–indole hybrids. ACS Omega, 6(19), 12361-12374. [Link]
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Organic Syntheses. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 96, 304-322. [Link]
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Purandhar, K., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]
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Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18495-18510. [Link]
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Smith, G. F., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(24), 9516-9524. [Link]
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
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Tenti, G., et al. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 11(12), 1365-1385. [Link]
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Wodicka, L. M., et al. (2010). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 50(9), 1636-1647. [Link]
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A Researcher's Guide to the Isomeric Purity of Methyl 6-bromo-5-chloronicotinate and Its Analogs
In the landscape of pharmaceutical research and development, the precise molecular architecture of intermediates is not merely a matter of academic interest; it is a cornerstone of safety, efficacy, and regulatory compliance. For halogenated pyridines like Methyl 6-bromo-5-chloronicotinate, which serve as crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), isomeric purity is a critical quality attribute. The presence of even minor amounts of positional isomers can have profound and often unpredictable impacts on the pharmacological and toxicological profile of the final drug product.[1][2]
This guide provides an in-depth comparison of the isomeric purity of this compound and its structurally related analogs. We will delve into the synthetic challenges that give rise to isomeric impurities, present a comparative analysis of commercially available purities, and provide a detailed experimental protocol for the robust determination of isomeric purity using High-Performance Liquid Chromatography (HPLC).
The Genesis of Isomeric Impurities: A Synthetic Perspective
The substitution pattern on the pyridine ring is established during synthesis, and the regioselectivity of halogenation reactions is a well-known challenge in heterocyclic chemistry.[3][4][5] The synthesis of di-halogenated nicotinic acid esters often involves multi-step sequences where the introduction of bromine and chlorine atoms must be precisely controlled.
For instance, the synthesis of a 5,6-dihalo-substituted nicotinate may involve the halogenation of a pre-existing substituted pyridine. Depending on the directing effects of the substituents already on the ring and the reaction conditions employed, a mixture of positional isomers can be formed. For example, the chlorination of a 3-substituted pyridine can potentially yield 2-chloro, 4-chloro, and 6-chloro isomers, with the distribution being highly sensitive to factors like temperature and the choice of catalyst.[6] Similarly, selective dehalogenation, as seen in the synthesis of 2-chloro-5-fluoro-nicotinate from a 2,6-dichloro precursor, highlights that reactions intended to be selective can still be a source of impurities if not perfectly controlled.[7]
These isomeric impurities, once formed, can be difficult to separate due to their similar physicochemical properties, such as polarity and boiling point. This underscores the necessity for highly sensitive and specific analytical methods to accurately determine the isomeric purity of the final product.
Caption: Synthetic challenges leading to isomeric impurities.
Comparative Analysis of Isomeric Purity
A survey of commercially available this compound and its analogs reveals the typical purity levels that researchers can expect. It is important to note that the stated purity on certificates of analysis often refers to the overall purity determined by a general method like HPLC or GC and may not always reflect a detailed analysis of isomeric impurities.
| Compound Name | CAS Number | Stated Purity | Potential Isomeric Impurities |
| This compound | N/A | Typically >97% | Methyl 5-bromo-6-chloronicotinate, Methyl 6-chloro-5-bromonicotinate |
| Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | ≥98%[2][8][9][10][11] | This compound, other positional isomers |
| Methyl 6-bromo-2-chloronicotinate | 1142192-03-7 | 97% | Methyl 2-bromo-6-chloronicotinate, other positional isomers |
| Methyl 2-bromo-6-chloronicotinate | 1214335-05-3 | Not specified | Methyl 6-bromo-2-chloronicotinate, other positional isomers |
| Methyl 6-bromo-5-fluoronicotinate | 1214336-88-5 | 95%[12] | Other positional isomers |
| Methyl 6-bromo-5-cyanonicotinate | 1256807-41-6 | Not specified | Other positional isomers |
This table highlights that while high overall purities are often cited, the potential for isomeric impurities remains a significant consideration for researchers. The onus is frequently on the end-user to perform more specific analytical testing to confirm the isomeric purity for their specific application.
Experimental Protocol: HPLC-UV Method for Isomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for the separation and quantification of isomeric impurities in halogenated nicotinates.[13][14] The following protocol provides a robust starting point for developing a method to assess the isomeric purity of this compound and its analogs.
I. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Analytes: Samples of this compound and any available isomeric standards.
II. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (or a wavelength determined by UV scan of the main component)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Causality: A gradient elution is chosen to effectively separate isomers with slightly different polarities and to elute any potential late-eluting impurities. The initial mobile phase composition is relatively polar to ensure good retention of the analytes on the C18 column. The gradual increase in the organic modifier (Acetonitrile) will then elute the compounds based on their hydrophobicity.
III. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
Trustworthiness: Precise sample preparation is critical for accurate quantification. Using calibrated balances and volumetric flasks ensures the reliability of the results.
IV. Data Analysis
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Identify the peak corresponding to the main component and any impurity peaks.
-
If isomeric standards are available, inject them to confirm the retention times of potential impurities.
-
Calculate the area percentage of each impurity relative to the total peak area to determine the isomeric purity.
Caption: Experimental workflow for HPLC-UV analysis.
Alternative and Complementary Analytical Techniques
While HPLC-UV is a workhorse for purity analysis, other techniques can provide valuable and often orthogonal information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like methyl nicotinate derivatives.[15][16][17][18][19] The mass spectrometer provides structural information, which can be invaluable for the definitive identification of isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are powerful tools for structure elucidation.[20][21][22] Subtle differences in the chemical shifts and coupling constants of the aromatic protons and carbons can be used to distinguish between positional isomers. For quantitative analysis (qNMR), a certified internal standard can be used to determine the absolute purity and the amount of each isomer present.
Conclusion
The isomeric purity of this compound and its analogs is a critical parameter that demands rigorous control and accurate measurement. The synthetic routes to these compounds often present challenges in regioselectivity, making the presence of positional isomers a realistic concern. While commercial suppliers provide materials with high overall purity, researchers must be vigilant and employ robust analytical methods, such as the HPLC-UV protocol detailed in this guide, to ensure the isomeric integrity of these vital pharmaceutical intermediates. By understanding the potential sources of isomeric impurities and implementing appropriate analytical strategies, the scientific community can build a stronger foundation for the development of safe and effective medicines.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved from [Link]
- Pouwer, K., & Williams, C. M. (2011). Stereoselective Halogenation in Natural Product Synthesis. Journal of the American Chemical Society, 133(45), 18056-18068.
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Lead Sciences. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Hajkova, P., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 643(1-2), 83-90.
- Mulder, J. A., et al. (2007). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 11(4), 712-716.
- Pyka, A., & Bober, K. (2004). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523-2526.
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Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]
- DeMott, C. M., et al. (2014). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Organic Letters, 16(15), 4032-4035.
- Laly, M., et al. (2015).
- El-Gindy, A., Emara, S., & Shaaban, H. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- V, S., & S, J. (2022). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement.
- The Royal Society of Chemistry. (2016). 1H and 13C NMR Spectra.
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SIELC Technologies. (n.d.). Separation of Benzyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
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- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 6-bromo-5-chloronicotinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Methyl 6-bromo-5-chloronicotinate stands as a valuable and versatile building block, offering two distinct halogenated sites for selective modification. The ability to predictably engage one site over the other in cross-coupling reactions is crucial for the efficient synthesis of complex molecular architectures. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Sonogashira couplings—for the selective functionalization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive analysis of the analytical data required to unequivocally confirm the structure of the resulting products.
The Strategic Importance of Selective Functionalization
This compound presents a classic challenge of regioselectivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent difference in reactivity forms the basis for achieving selective functionalization at the 6-position. This guide will present a comparative study of the Suzuki and Sonogashira reactions to introduce an aryl and an alkynyl group, respectively, at the C-6 position.
Comparative Analysis of Suzuki and Sonogashira Couplings
The Suzuki-Miyaura and Sonogashira reactions are both cornerstone methods for carbon-carbon bond formation. The choice between them depends on the desired functionality to be introduced. The Suzuki coupling introduces an sp²-hybridized carbon (from an organoboron reagent), typically an aryl or vinyl group, while the Sonogashira coupling introduces an sp-hybridized carbon from a terminal alkyne.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron reagent (e.g., boronic acid) | Terminal alkyne |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp) |
| Catalyst System | Palladium catalyst | Palladium catalyst and Copper(I) co-catalyst |
| Base | Typically an inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Typically an amine base (e.g., Et₃N, DIPEA) |
| Key Advantages | Wide functional group tolerance, commercially available reagents | Direct introduction of an alkyne moiety, mild reaction conditions |
Experimental Protocols
The following protocols are designed as a robust starting point for the selective functionalization of this compound.
Experimental Workflow: A Comparative Overview
Safety Operating Guide
Comprehensive Disposal Guide: Methyl 6-bromo-5-chloronicotinate
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 6-bromo-5-chloronicotinate (CAS No. 78686-77-8). As a halogenated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols and environmental regulations to protect laboratory personnel and the ecosystem. The procedures outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for waste management in a research and development environment.
Hazard Assessment and Chemical Profile
The first step in any disposal plan is a thorough understanding of the material's intrinsic hazards. This compound is a solid organic compound that presents multiple health risks upon exposure.[1][2] Its classification as a dual-halogenated (bromo- and chloro-) aromatic compound places it in a specific category of chemical waste that is strictly regulated.[3][4]
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source(s) |
|---|---|---|
| CAS Number | 78686-77-8 | [1][5] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| Physical Form | Solid (Off-white to yellow-brown) | [1][5] |
| Signal Word | Warning | [2][5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH332: Harmful if inhaled |[1][2][5] |
The presence of both bromine and chlorine on the pyridine ring makes this compound a halogenated organic waste . This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited, primarily due to disposal methodologies and cost implications.[6] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HBr and HCl), a process that is significantly different and more costly than fuel blending used for many non-halogenated solvents.[4][7]
Personnel Safety and Engineering Controls
Before handling the compound, either in its pure form or as waste, the following personal protective equipment (PPE) and engineering controls are mandatory.
-
Engineering Controls : All handling of this compound, including the transfer of waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][8] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are required.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The process begins at the point of generation and concludes with a scheduled pickup by certified waste handlers.
Caption: Waste Disposal Workflow for this compound.
Step 1: Waste Classification Immediately classify any unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, silica gel) as Halogenated Organic Waste .[4]
Step 2: Container Selection Select a designated, leak-proof hazardous waste container compatible with organic solids and solvents.[9] The container must be clearly labeled for "Halogenated Organic Waste". Do not use metal containers, which can corrode, or containers that cannot be securely sealed.[9]
Step 3: Waste Segregation This is a critical control point. Ensure the halogenated waste container is stored separately from other waste streams.[10]
-
DO NOT MIX with:
-
Non-Halogenated Waste : To avoid costly re-processing and ensure proper disposal pathways.[6]
-
Acids or Bases : To prevent potential exothermic or violent reactions.[9][10]
-
Oxidizers : To prevent fire or explosion hazards.[10]
-
Aqueous Waste : Unless the total organic content is minimal and permitted by your institution's waste program.[11]
-
"P-listed" Acutely Toxic Wastes : Unless specifically co-listed.[12]
-
Sources
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Operational Guide: Personal Protective Equipment for Handling Methyl 6-bromo-5-chloronicotinate
As a key intermediate in complex chemical syntheses, Methyl 6-bromo-5-chloronicotinate is a compound that demands meticulous handling and respect for its inherent hazards. This guide provides an in-depth, procedural framework for the safe use of this chemical, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Profile Analysis: Understanding the "Why"
Effective safety protocols are built on a foundational understanding of the specific risks involved. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our PPE strategy.[1] The signal word for this chemical is "Warning".[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Practical Implication & Rationale for PPE |
|---|---|---|
| H302 | Harmful if swallowed[1] | Accidental ingestion can cause illness. Strict hygiene protocols and preventing hand-to-mouth contact are critical. |
| H315 | Causes skin irritation[1][3] | Direct contact can lead to redness, itching, or inflammation. Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure. |
| H319 | Causes serious eye irritation[1][3] | Splashes or contact with dust can result in significant eye damage. Chemical splash goggles are essential. |
| H332 | Harmful if inhaled[1] | Inhaling dust or aerosols can be harmful to the respiratory system. Engineering controls like a fume hood are the primary defense. |
| H335 | May cause respiratory irritation[1][3] | Inhalation can irritate the respiratory tract, leading to coughing or discomfort. All handling of the solid should be done in a well-ventilated area, preferably a fume hood. |
Core Protective Measures: A Multi-Layered Defense
Safety is not achieved by a single piece of equipment but by an integrated system of controls and protective gear. The RAMP framework (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) is a useful mental model.[4]
Primary Engineering Controls: The First Line of Defense
Your most critical piece of safety equipment is not something you wear. Engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All procedures involving the weighing, transferring, or reaction of this compound must be performed inside a certified chemical fume hood.[4][5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from residual risks and in the event of a spill or accident.[4] The GHS precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection.[1][2]
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale & Best Practices |
|---|---|---|
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses do not provide a seal and are inadequate against splashes and fine dust.[7] Goggles that seal around the eyes are mandatory to protect against the H319 (Causes serious eye irritation) hazard.[7] For large-volume transfers, a face shield should be worn over the goggles.[8] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good protection against incidental splashes and contact with many chemicals, including this compound.[7][9] Always inspect gloves for tears before use.[10] For prolonged contact or immersion, consult a glove compatibility chart. |
| Body | Laboratory Coat | A buttoned lab coat protects your skin and personal clothing from contamination.[6] It is the primary barrier against the H315 (Causes skin irritation) hazard. |
| Footwear | Closed-toe Shoes | Shoes that fully cover the foot are required in all laboratory settings to protect against spills and falling objects. |
| Respiratory | Not required under normal fume hood use. | A NIOSH-approved air-purifying respirator may be necessary for cleaning up large spills or if engineering controls fail.[7] |
Procedural Workflow for Safe Handling
The following diagram and protocol outline the logical flow of operations, integrating safety at every step.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
